Agamanone
説明
Structure
3D Structure
特性
CAS番号 |
143381-59-3 |
|---|---|
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC名 |
(2S)-5,7-dihydroxy-6-methoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-22-13-3-8(4-14-18(13)25-7-24-14)11-5-9(19)15-12(26-11)6-10(20)17(23-2)16(15)21/h3-4,6,11,20-21H,5,7H2,1-2H3/t11-/m0/s1 |
InChIキー |
OPMVFPLFBRWXER-NSHDSACASA-N |
異性体SMILES |
COC1=CC(=CC2=C1OCO2)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
正規SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
外観 |
Solid powder |
melting_point |
237 °C |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Agamanone; |
製品の起源 |
United States |
Foundational & Exploratory
Abrocitinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib, marketed under the brand name Cibinqo, is an oral small-molecule Janus kinase (JAK) 1-selective inhibitor.[1] It has been approved for the treatment of moderate-to-severe atopic dermatitis (AD) in adults and adolescents who are candidates for systemic therapy.[1][2] This technical guide provides an in-depth overview of the discovery of Abrocitinib, its synthesis pathway, mechanism of action, and clinical efficacy, with a focus on the technical details relevant to researchers and drug development professionals.
Discovery and Development
The development of Abrocitinib stems from the therapeutic success of tofacitinib (B832) (CP-690,550), a JAK inhibitor approved for the treatment of rheumatoid arthritis.[3][4][5] Researchers aimed to create a more selective inhibitor of JAK1, which is critically involved in the signaling of multiple cytokines implicated in the pathophysiology of atopic dermatitis, such as interleukin (IL)-4, IL-13, IL-22, IL-31, and thymic stromal lymphopoietin (TSLP).[1][6] The discovery of Abrocitinib (PF-04965842) was the result of modifications to the tofacitinib structure to enhance its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2).[3] This increased selectivity is intended to optimize the therapeutic effect while potentially minimizing off-target effects.[6]
Mechanism of Action: Selective JAK1 Inhibition
Abrocitinib's therapeutic effect is derived from its selective inhibition of Janus kinase 1 (JAK1).[6][7] JAKs are intracellular enzymes that play a crucial role in the JAK-STAT signaling pathway, which is central to the immune response and inflammation.[2][7]
The process is as follows:
-
Pro-inflammatory cytokines, such as IL-4, IL-13, and IL-31, bind to their corresponding receptors on the surface of immune cells.[6][8]
-
This binding activates the associated JAK enzymes, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[7]
-
Phosphorylated STAT proteins form dimers and translocate to the cell nucleus.[7]
-
In the nucleus, these STAT dimers regulate the transcription of genes involved in the inflammatory response.[7]
Abrocitinib functions by blocking the adenosine (B11128) triphosphate (ATP) binding site on JAK1, which prevents the phosphorylation and subsequent activation of STAT proteins.[1][2] This interruption of the JAK-STAT pathway dampens the signaling of pro-inflammatory cytokines, thereby reducing the inflammation, pruritus (itch), and skin barrier dysfunction characteristic of atopic dermatitis.[6][7]
In vitro studies have demonstrated Abrocitinib's selectivity for JAK1. It is approximately 28-fold more selective for JAK1 over JAK2, over 340-fold more selective over JAK3, and 43-fold more selective over tyrosine kinase 2 (TYK2).[1][3]
Abrocitinib's Effect on the JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.
Synthesis Pathway
The commercial synthesis of Abrocitinib has been developed to be efficient and safe for large-scale production. A key step in this process is a nitrene-type rearrangement, specifically the Lossen rearrangement, which provides a safer alternative to the Curtius and Hofmann rearrangements.[9][10]
The synthesis can be summarized as follows:
-
Enzymatic Reductive Amination : The synthesis starts with a commercially available ketoester. This undergoes an enzymatic reductive amination with methylamine, using a custom SpRedAm enzyme from Streptomyces purpureus, to produce a cis-amino ester with a high diastereoisomeric ratio (>99:1).[9][11][12]
-
SNAr Reaction : The resulting amine is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with a pyrrolopyrimidine.[11]
-
Hydroxamic Acid Formation : The ester is converted to the corresponding hydroxamic acid.[11]
-
Lossen Rearrangement : The hydroxamic acid is activated with N,N'-carbonyldiimidazole (CDI), which induces the Lossen rearrangement. Subsequent acidic hydrolysis yields the cis-cyclobutanediamine.[11]
-
Sulfonylation : The final step is the sulfonylation of the amine with a novel, water-tolerant 1,2,4-triazole (B32235) sulfonylating reagent to yield Abrocitinib.[9][10][11]
Commercial Synthesis Pathway of Abrocitinib
References
- 1. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Portico [access.portico.org]
- 4. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Biological Activities of Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, peanuts, and berries.[1][2][3] It has garnered significant scientific interest due to its diverse range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and potential anti-cancer effects.[1][2][4][5] This document provides a technical overview of the preliminary biological activities of resveratrol, focusing on its mechanisms of action, effects on key signaling pathways, and a summary of quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these findings.
Core Biological Activities and Mechanisms of Action
Resveratrol's pleiotropic effects stem from its ability to interact with a multitude of molecular targets and signaling pathways.[1][6][7] Its primary mechanisms of action can be broadly categorized as follows:
-
Antioxidant Properties: Resveratrol exhibits potent antioxidant activity through various mechanisms. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4] Furthermore, it can upregulate the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), by activating the Nrf2/ARE pathway.[4][7]
-
Anti-inflammatory Effects: Resveratrol has been shown to exert significant anti-inflammatory effects.[8][9] It can inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11][12] Additionally, resveratrol can suppress the activation of the pro-inflammatory transcription factor NF-κB and modulate the MAPK signaling pathway.[9][10]
-
Sirtuin Activation: One of the most well-studied mechanisms of resveratrol is its ability to activate sirtuins, particularly SIRT1.[1][8][10] SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and aging.[8] By activating SIRT1, resveratrol can influence a wide range of downstream processes, including mitochondrial biogenesis and apoptosis.[2][10]
-
Modulation of Other Signaling Pathways: Resveratrol has been found to interact with numerous other signaling pathways involved in cell proliferation, survival, and metabolism. These include the AMPK, PI3K/Akt, and Wnt/β-catenin pathways.[4][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the biological effects of resveratrol.
Table 1: In Vitro Effects of Resveratrol on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| G361 (Melanoma) | Cell Cycle Analysis | 20, 40, 60 | Dose-dependent increase in sub-G1 phase (apoptosis) | |
| SK-MEL-24 (Melanoma) | Cell Cycle Analysis | 20, 40, 60 | Dose-dependent increase in sub-G1 phase (apoptosis) | [3] |
| Human Fibroblasts | Proliferation Assay | 50 | Antiproliferative activity | |
| Human Mesenchymal Stem Cells | Senescence Assay | 0.1, 1 | Inhibition of senescence | [13] |
| Human Mesenchymal Stem Cells | Senescence Assay | 5, 10 | Promotion of senescence | [13] |
Table 2: In Vivo Effects of Resveratrol in Animal Models
| Animal Model | Condition | Dose | Duration | Key Findings | Reference |
| Rats | Surgical and Psychoemotional Stress | 5 mg/kg/day | 7 days | ↓Cortisol (-45%), ↓TNF-α (-47%), ↓IL-6 (-85%) | [14] |
| Mice | Natural Aging | 44 mg/kg/day | 30 days | ↑SOD, ↑GSH-Px, ↑CAT, ↓MDA in intestine | [15] |
| Rats | High-Fat Diet-Induced Obesity (with Orlistat) | Not specified | 4 weeks | Significant reduction in body weight gain, improved lipid profiles | [16] |
| Rats | Various | 1-800 mg/kg/day | Hours to 10 weeks | Reduction in blood pressure | [17] |
| Rats | Various | 10-45 mg/kg/day | 6-8 weeks | Significant decrease in total cholesterol | [17] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by Resveratrol
Resveratrol's biological activities are mediated through its interaction with several key signaling pathways. Diagrams illustrating these pathways are provided below.
Caption: Resveratrol activates the AMPK and SIRT1 signaling pathways.
Caption: Resveratrol's anti-inflammatory mechanism of action.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the biological activity of a compound like resveratrol in a cell-based assay.
Caption: A general workflow for in-vitro biological activity studies.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human malignant melanoma cell lines G361 and SK-MEL-24 can be obtained from the American Type Culture Collection (ATCC).[3]
-
Culture Medium: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: All cell lines should be incubated at 37°C in a humidified atmosphere of 5% CO2 and 95% air.[3]
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of resveratrol (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat G361 and SK-MEL-24 cells with different concentrations of resveratrol (e.g., 0, 20, 40, and 60 µM) for 48 hours.[3]
-
Cell Harvesting: Detach the cells with trypsin, collect, and wash twice with cold PBS.[3]
-
Cell Fixation: Fix the cell pellets in 70% ethanol (B145695) at -20°C until analysis.[3]
-
Staining: Wash the fixed cells with PBS and resuspend the pellets in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[3]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the sub-G1 peak (indicative of apoptosis) can be quantified.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., HK II, PKM2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
The preliminary studies on resveratrol highlight its significant potential as a bioactive compound with a wide range of therapeutic applications. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism underscores its multifaceted nature. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the biological activities of resveratrol and its potential for clinical translation. However, it is important to note that while preclinical findings are promising, further rigorous clinical trials are necessary to establish the efficacy and safety of resveratrol in humans.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol Targets Glycolytic Enzymes HK II and PKM2 to Promote Concurrent Apoptotic and Necrotic Cell Death in Malignant Melanoma [mdpi.com]
- 4. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mset-biospectra.org [mset-biospectra.org]
- 6. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nrf2activators.com [nrf2activators.com]
- 9. mdpi.com [mdpi.com]
- 10. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Resveratrol Exerts Dosage and Duration Dependent Effect on Human Mesenchymal Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Verification of Resveratrol Inhibits Intestinal Aging by Downregulating ATF4/Chop/Bcl-2/Bax Signaling Pathway: Based on Network Pharmacology and Animal Experiment [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Ipatasertib: A Preliminary Technical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipatasertib (GDC-0068) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor targeting all three isoforms of the serine/threonine kinase AKT.[1][2] As a pivotal node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. The frequent dysregulation of this pathway in various cancers makes AKT a compelling therapeutic target. This technical guide provides a preliminary investigation into the mechanism of action of Ipatasertib, detailing its effects on downstream signaling, and summarizing key preclinical data. This document includes detailed experimental protocols and quantitative data to support further research and development.
Introduction: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a fundamental intracellular pathway that governs a multitude of cellular processes essential for normal cell function.[2] In many human cancers, this pathway is aberrantly activated, often due to mutations in key components such as PIK3CA or the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[3][4] This hyperactivation drives tumorigenesis by promoting uncontrolled cell growth and conferring resistance to apoptosis. Ipatasertib is a selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), positioning it as a rational therapeutic agent for cancers with a hyperactive PI3K/AKT/mTOR signaling pathway.
Mechanism of Action of Ipatasertib
Ipatasertib functions as an ATP-competitive inhibitor, directly targeting the kinase domain of AKT. By binding to the ATP-binding pocket of phosphorylated AKT (p-AKT), Ipatasertib prevents the transfer of phosphate (B84403) to downstream substrates, thereby effectively blocking the propagation of pro-survival and pro-proliferative signals. A notable characteristic of Ipatasertib is its paradoxical effect on AKT phosphorylation; treatment with Ipatasertib can lead to an increase in p-AKT (Ser473) levels. This is believed to be a result of the inhibition of a negative feedback loop. However, despite this increase in phosphorylation, the kinase remains inactive due to the presence of Ipatasertib in the ATP-binding pocket, leading to a net decrease in the phosphorylation of downstream targets such as S6 ribosomal protein.
Figure 1: Simplified signaling pathway of Ipatasertib's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Ipatasertib across various cancer cell lines and its impact on cell cycle distribution and apoptosis.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | Ipatasertib IC50 (µM) | Citation(s) |
| ARK1 | Uterine Serous Carcinoma | Wild-Type | Not Specified | 6.62 | |
| SPEC-2 | Uterine Serous Carcinoma | Null | Not Specified | 2.05 | |
| HEC-1A | Endometrial Cancer | Not Specified | Not Specified | 4.65 | |
| ECC-1 | Endometrial Cancer | Not Specified | Not Specified | 2.92 | |
| HT-29 | Colon Cancer | Not Specified | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | 5.36 (Atranorin) | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 7.55 (Atranorin) | |
| Cancer cell lines with PTEN loss or PIK3CA mutations | Various | Loss | Mutant | Mean: 4.8 | |
| Cancer cell lines without PTEN loss or PIK3CA mutations | Various | Wild-Type | Wild-Type | Mean: 8.4 |
Table 2: Effect on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2 | Citation(s) |
| ARK1 | Control | ~50% | Not Specified | Not Specified | |
| ARK1 | 25 µM Ipatasertib (30h) | ~58% | Not Specified | Not Specified | |
| SPEC-2 | Control | ~55% | Not Specified | ~15% | |
| SPEC-2 | 25 µM Ipatasertib (30h) | ~38% | Not Specified | ~23% | |
| HEC-1A | 10 µM Ipatasertib (24h) | +17.81% | -12.28% | Not Specified | |
| ECC-1 | 10 µM Ipatasertib (24h) | +19.4% | -22.16% | Not Specified |
Table 3: Induction of Apoptosis (Caspase Activity)
| Cell Line | Treatment | Fold Increase in Cleaved Caspase-3 | Fold Increase in Cleaved Caspase-8 | Fold Increase in Cleaved Caspase-9 | Citation(s) |
| ARK1 | 25 µM Ipatasertib (18h) | 1.75 | 1.51 | 1.69 | |
| SPEC-2 | 25 µM Ipatasertib (18h) | 2.9 | 1.59 | 1.61 | |
| HEC-1A | 10 µM Ipatasertib (18h) | +87.6% | +53.5% | +69.4% | |
| ECC-1 | 10 µM Ipatasertib (18h) | +98.9% | +61.8% | +89.8% |
Detailed Experimental Protocols
Western Blotting for p-AKT and p-S6
This protocol is for determining the effect of Ipatasertib on the phosphorylation status of AKT and its downstream target S6.
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., ARK1, SPEC-2) to 70-80% confluency. Treat cells with varying concentrations of Ipatasertib (e.g., 0.5, 5, 25 µM) or vehicle (DMSO) for specified time points (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and total S6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 2: Generalized workflow for Western Blotting analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cancer cells following Ipatasertib treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of Ipatasertib for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Figure 3: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay (Caspase Activity)
This protocol describes a method to quantify apoptosis by measuring the activity of effector caspases (e.g., caspase-3) using a fluorometric or colorimetric assay.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with different concentrations of Ipatasertib for a specified duration (e.g., 18 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit.
-
Caspase Activity Measurement: Add the caspase substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a plate reader.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control.
Mechanisms of Resistance to Ipatasertib
Acquired resistance to targeted therapies is a significant clinical challenge. For ATP-competitive AKT inhibitors like Ipatasertib, resistance is often driven by the rewiring of compensatory signaling pathways rather than alterations in the AKT protein itself. Preclinical studies have shown that resistance to Ipatasertib can be associated with the upregulation of parallel signaling pathways, such as the PIM signaling pathway. Importantly, resistance to allosteric AKT inhibitors can be overcome by treatment with Ipatasertib, suggesting that different mechanisms of resistance arise for these two classes of AKT inhibitors.
Clinical Correlation with Biomarkers
The efficacy of Ipatasertib in clinical trials has shown a correlation with the genetic background of the tumors, particularly alterations in the PI3K/AKT/mTOR pathway. Patients with tumors harboring PIK3CA or AKT1 mutations, or loss of PTEN, have demonstrated a more pronounced benefit from Ipatasertib treatment in some studies. For instance, in the phase II LOTUS trial for triple-negative breast cancer, a greater improvement in progression-free survival was observed in patients with PIK3CA/AKT1/PTEN-altered tumors. However, the phase III IPATunity130 trial did not show a significant improvement in progression-free survival in a similar patient population, highlighting the complexity of biomarker-driven patient selection.
Conclusion
Ipatasertib is a selective, ATP-competitive pan-AKT inhibitor with a well-defined mechanism of action. It effectively inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines, particularly those with a hyperactivated pathway. The preliminary data and experimental protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of Ipatasertib. Future research should focus on elucidating the complex mechanisms of resistance and refining biomarker strategies to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Profiling of Aspirin (Acetylsalicylic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of Aspirin (acetylsalicylic acid), focusing on its solubility and stability. Detailed experimental protocols and data are presented to assist in the development and quality control of pharmaceutical formulations containing this widely used active pharmaceutical ingredient (API).
Physicochemical Properties of Aspirin
Aspirin is a weak acid and an ester of salicylic (B10762653) acid, which dictates its solubility and stability characteristics.[1] It is chemically known as 2-(acetyloxy)-benzoic acid.[2]
Table 1: General Physicochemical Properties of Aspirin
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.2 g/mol | [2] |
| pKa | 3.5 | |
| Melting Point | 135 °C (decomposes) | [3] |
| Appearance | White, crystalline solid |
Solubility Profile
The solubility of Aspirin is highly dependent on the pH and the nature of the solvent system. As a weak acid, its solubility increases in alkaline conditions due to the ionization of the carboxylic acid group.
Table 2: Solubility of Aspirin in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1 in 300 parts | 25 |
| Ethanol | 1 in 5 parts | 25 |
| Chloroform | 1 in 25 parts | 25 |
| Ether | 1 in 20 parts | 25 |
| PBS (pH 7.2) | ~2.7 mg/mL | Not Specified |
| Ethanol | ~80 mg/mL | Not Specified |
| DMSO | ~41 mg/mL | Not Specified |
| Dimethylformamide | ~30 mg/mL | Not Specified |
Data compiled from multiple sources.
This protocol outlines the shake-flask method for determining the equilibrium solubility of Aspirin in a given solvent.
-
Preparation of Supersaturated Solution: Add an excess amount of Aspirin powder to a known volume of the test solvent in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the suspension and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of Aspirin using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is reported as the mean of at least three replicate determinations.
Stability Profile
Aspirin is susceptible to hydrolysis, its primary degradation pathway, which results in the formation of salicylic acid and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.
The hydrolysis of the ester linkage in Aspirin is the main cause of its instability. This reaction can be catalyzed by both acids and bases.
Caption: Hydrolysis of Aspirin.
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions more severe than those encountered during routine handling and storage.
Table 3: Summary of Forced Degradation Conditions and Observations for Aspirin
| Stress Condition | Reagent/Condition | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | Significant degradation (e.g., 32.63%) |
| Base Hydrolysis | 0.1 N NaOH | 1 hour | Rapid and significant degradation (e.g., 10.17%) |
| Oxidative | 3% H₂O₂ | 3 hours | Moderate degradation (e.g., 15.48%) |
| Thermal | 80 °C (solid state) | 48 hours | Minimal degradation (e.g., 0.37%) |
| Photolytic | UV light (solid state) | 7 days | Minimal degradation reported in some studies |
Data compiled from multiple sources.
-
Sample Preparation: Prepare solutions of Aspirin in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and water for neutral hydrolysis). For thermal and photolytic studies, use the solid drug substance.
-
Stress Application: Expose the samples to the specified conditions for the designated time. For hydrolytic studies, this may involve refluxing at an elevated temperature (e.g., 60-80 °C).
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate Aspirin from its degradation products.
-
Quantification of Degradation: Calculate the percentage of degradation by comparing the peak area of Aspirin in the stressed sample to that of an unstressed control sample.
Caption: Forced Degradation Workflow.
Analytical Methodologies
A stability-indicating analytical method is crucial for accurately quantifying Aspirin in the presence of its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.
Table 4: Example of a Stability-Indicating HPLC Method for Aspirin
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (e.g., 55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Column Temperature | 30 °C |
| Retention Time (Aspirin) | ~4.0 minutes |
| Retention Time (Salicylic Acid) | Varies depending on exact conditions |
Method parameters are illustrative and may require optimization.
A stability-indicating HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically shown by analyzing stressed samples and demonstrating that the Aspirin peak is well-resolved from any degradation product peaks.
-
Linearity: Analyze a series of solutions with known concentrations of Aspirin to demonstrate a linear relationship between concentration and detector response. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by recovery studies, where a known amount of Aspirin is spiked into a placebo formulation and the recovery is calculated.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: HPLC Validation Workflow.
Conclusion
The solubility and stability of Aspirin are critical parameters that must be thoroughly understood and controlled during the development of pharmaceutical products. Its pH-dependent solubility and susceptibility to hydrolysis necessitate careful formulation design and the use of validated, stability-indicating analytical methods to ensure product quality, safety, and efficacy. This guide provides the foundational knowledge and experimental frameworks for conducting comprehensive solubility and stability profiling of Aspirin.
References
In Vitro Characterization of Covalent KRAS G12C Inhibitor Sotorasib
An In-Depth Technical Guide
This guide provides a comprehensive overview of the in vitro characterization of Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable small molecule that specifically and irreversibly targets the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C mutant protein.[1] The data and protocols presented herein are essential for researchers, scientists, and drug development professionals working on targeted cancer therapies.
Introduction and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's intrinsic GTPase activity.[1] This impairment results in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1]
Sotorasib selectively targets the KRAS G12C mutant by forming an irreversible, covalent bond with the thiol group of the mutant cysteine residue. This binding occurs within the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state. By locking the protein in this inactive conformation, Sotorasib prevents downstream signaling and inhibits oncogenic activity with minimal effect on wild-type KRAS.
Signaling Pathway Diagram
The following diagram illustrates the KRAS signaling pathway and the specific point of inhibition by Sotorasib.
Biochemical Assays
Biochemical assays are crucial for quantifying the direct interaction between Sotorasib and its target protein, KRAS G12C.
Target Engagement and Binding Affinity
Sotorasib's high affinity and specificity for KRAS G12C are key attributes. It binds to a unique surface groove created by the rotation of histidine 95 (His95). This interaction enhances its potency and selectivity compared to other inhibitors.
Table 1: Biochemical Binding and Activity Data
| Parameter | Target | Value | Method |
|---|---|---|---|
| Binding Affinity (KD) | KRAS G12C | 220 nM | Biochemical Competition Assay |
| Nucleotide Exchange IC50 | KRAS G12C | 8.88 nM | TR-FRET Assay |
| Nucleotide Exchange IC50 | KRAS (Wild-Type) | >100 µM | TR-FRET Assay |
| Nucleotide Exchange IC50 | KRAS G12D | >100 µM | TR-FRET Assay |
Experimental Protocol: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein.
-
Reagents: Recombinant KRAS protein (WT or mutant), fluorescently labeled GDP (e.g., BODIPY-GDP), non-hydrolyzable GTP analog (e.g., GTPγS), SOS1 (as the guanine (B1146940) nucleotide exchange factor, GEF), assay buffer.
-
Preparation: Reconstitute and dilute all proteins and compounds to their working concentrations in assay buffer.
-
Procedure: a. In a 384-well plate, add KRAS protein pre-loaded with fluorescent GDP. b. Add Sotorasib or vehicle control (DMSO) at various concentrations and incubate to allow for compound binding. c. Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTPγS. d. Monitor the decrease in the TR-FRET signal over time as the fluorescent GDP is displaced by GTPγS.
-
Data Analysis: Plot the rate of signal decrease against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
Cell-based assays validate the biochemical findings in a more physiologically relevant context, assessing the compound's effect on cell viability, signaling, and proliferation.
Cellular Proliferation and Viability
Sotorasib has demonstrated potent and selective inhibition of cell growth in cancer cell lines harboring the KRAS G12C mutation.
Table 2: Cellular Activity of Sotorasib
| Cell Line | Cancer Type | KRAS Status | IC50 (Cell Viability) |
|---|---|---|---|
| NCI-H358 | NSCLC | G12C | 0.004 - 0.032 µM |
| MIA PaCa-2 | Pancreatic | G12C | 0.004 - 0.032 µM |
| H23 | NSCLC | G12C | IC50 determined (value varies) |
| A549 | NSCLC | G12S | Low sensitivity |
| H522 | NSCLC | Wild-Type | Low sensitivity |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol determines the concentration of Sotorasib that inhibits cell growth by 50% (IC50).
-
Cell Culture: Culture KRAS G12C mutant and wild-type cell lines in appropriate media and conditions.
-
Seeding: Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control, plot the percentage of viability against the log of Sotorasib concentration, and calculate the IC50 value using non-linear regression.
Target Modulation Workflow
Confirming that Sotorasib inhibits its intended target in cells is critical. This is typically done by measuring the phosphorylation status of downstream effectors like ERK.
Preclinical Safety and Off-Target Profile
Sotorasib demonstrates high selectivity for the KRAS G12C mutant with minimal detectable off-target activity. However, in vitro safety assessments are standard practice to identify potential liabilities early in development.
Experimental Protocol: ADP-Glo™ Kinase Assay for Off-Target Screening
The ADP-Glo™ assay is a universal, luminescence-based method to screen for off-target kinase inhibition by quantifying ADP produced during a kinase reaction.
-
Reagents: A panel of purified kinases, their respective substrates, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure: a. In a 384-well plate, set up the kinase reactions. Add Sotorasib at a high concentration (e.g., 10 µM) to the wells containing the various kinases. b. Add the specific substrate/ATP mixture to initiate the reactions. Incubate at room temperature for 30-60 minutes. c. Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reactions and deplete the remaining ATP. Incubate for 40 minutes. d. Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes. e. Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control. Significant inhibition (e.g., >50%) flags a potential off-target interaction requiring further investigation.
Table 3: Representative Preclinical Safety Data
| Assay Type | Result | Implication |
|---|---|---|
| Kinase Panel Screen (e.g., 400 kinases) | Minimal off-target activity observed | High target selectivity |
| hERG Channel Assay | No significant inhibition | Low risk of cardiac toxicity |
| Cytochrome P450 (CYP) Inhibition | Weak inhibition of major isoforms | Low potential for drug-drug interactions |
Conclusion
The in vitro characterization of Sotorasib confirms its identity as a potent, selective, and irreversible inhibitor of KRAS G12C. The compound effectively blocks the oncogenic signaling driven by this mutation, leading to potent anti-proliferative effects in KRAS G12C-positive cancer cell lines. The detailed protocols and data presented in this guide provide a robust framework for the evaluation of this and other novel targeted therapies.
References
A Technical Guide to Compound Target Identification and Initial Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of a compound's molecular target is a critical step in the drug discovery and development pipeline. Understanding the specific protein or proteins with which a small molecule interacts is fundamental to elucidating its mechanism of action, predicting potential on- and off-target effects, and optimizing its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the core methodologies employed for compound target identification and initial validation, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
I. Target Identification Strategies
A variety of experimental and computational approaches can be employed to identify the molecular target(s) of a bioactive compound. These methods can be broadly categorized as follows:
-
In Silico Approaches: Computational methods are often the first step in target identification, leveraging existing biological and chemical data to predict potential targets. These approaches include comparative genomics, network-based analysis, and ligand-based or structure-based virtual screening.[1][2][3][4] Computer-aided methods can significantly narrow down the list of potential targets for experimental validation, thereby saving time and resources.[1][2]
-
Affinity-Based Methods: These techniques rely on the specific binding interaction between the compound and its target.
-
Affinity Chromatography: A compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate or protein mixture.[5][6] The bound proteins are then eluted and identified, typically by mass spectrometry.[7] Photo-affinity labeling is a variation where a photoreactive group on the compound is activated by UV light to form a covalent bond with the target, enabling more stringent purification.[8][9]
-
Protein Microarrays: Thousands of purified proteins are spotted onto a solid surface, creating a high-throughput platform for screening compound interactions.[10][11][12] This method can be used to assess the specificity of a compound against a large portion of the proteome in a single experiment.[13]
-
-
Expression Cloning and Genetic Methods: These approaches identify targets by observing the functional consequences of protein expression or gene modulation.
-
Expression Cloning: Libraries of cDNAs are expressed in host cells (e.g., phage display), and clones that bind to the compound of interest are selected.[14][15]
-
Genetic Screens: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screens can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, thereby implicating the encoded protein as a potential target.[16][17]
-
II. Initial Target Validation
Once a putative target has been identified, it is crucial to validate the interaction and confirm that it is responsible for the compound's biological effects. Key validation methods include:
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18][19] By heating cells or cell lysates treated with the compound to various temperatures, the stabilization of the target protein can be measured, providing evidence of direct engagement in a cellular environment.[7][20][21]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a compound to its target.[22] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[23][24]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical method that monitors the binding of a compound to a target immobilized on a sensor surface in real-time.[25][26] This allows for the determination of the kinetics of the interaction, including the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.[25]
-
Cell-Based Target and Pathway Engagement Assays: These assays confirm that the compound engages its target in a cellular context and modulates its downstream signaling pathway.[27][28] This provides a crucial link between target binding and the observed cellular phenotype.[21]
III. Quantitative Data Summary
The following tables summarize representative quantitative data obtained from various target validation and biochemical assays for different classes of compounds.
Table 1: Biochemical Potency of EGFR Inhibitors
| Inhibitor | IC50 (nM) | Assay Type |
| Erlotinib | 2 | Cell-free kinase assay[27] |
| Gefitinib | 26-57 | Cell-free kinase assay[27] |
| Lapatinib | 10.8 | Cell-free kinase assay[27] |
| Osimertinib | 493.8 (WT EGFR) | Cell-based assay[27] |
| Compound 6 | 0.35 ± 0.01 µM (MCF-7) | In vitro cytotoxicity assay[29] |
| Compound 10e | 78.04 nM (MCF-7) | In vitro cytotoxicity assay[29] |
Table 2: Cellular Activity of JAK-STAT Pathway Inhibitors
| Inhibitor | Cytokine Stimulus | Cell Type | Readout | IC50 (nM) |
| Peficitinib | IL-6 | RA-FLS | pSTAT3 induction | 25 |
| Tofacitinib | IL-6 | RA-FLS | pSTAT3 induction | 32 |
| Baricitinib | IL-6 | RA-FLS | pSTAT3 induction | 46 |
| Upadacitinib | GM-CSF | Monocytes | pSTAT5 inhibition | 12.6-18.1 h (Time above IC50) |
| Baricitinib | GM-CSF | Monocytes | pSTAT5 inhibition | 2.5-9.2 h (Time above IC50) |
| Tofacitinib | GM-CSF | Monocytes | pSTAT5 inhibition | 2.2-9.0 h (Time above IC50) |
Note: Some data is presented as time above IC50, reflecting a different experimental endpoint.[6]
Table 3: Binding Affinities of PI3K Inhibitors
| Compound | Target Isoform | Kd (nM) |
| PI3KD-IN-015 | PI3Kδ | 1.2 |
| Idelalisib | PI3Kδ | 2.5 |
| Duvelisib | PI3Kδ | 2.5 |
| PI3KD-IN-015 | PI3Kα | >1000 |
| PI3KD-IN-015 | PI3Kβ | 224 |
| PI3KD-IN-015 | PI3Kγ | 29 |
Table 4: Cellular Potency of Wnt Pathway Inhibitors
| Compound | Assay | Cell Line | IC50 (µM) |
| Compound 9 | WNT Pathway Reporter | 7dF3 | 1.76 |
| Compound 9 | ΔN-LRP6 Induced | HEK293 | 0.9 |
| Compound 9 | Dvl-2 Induced | HEK293 | 2.5 |
| Compound 9 | ΔN-β-catenin Induced | HEK293 | 7.6 |
| Compound 74 | WNT Pathway Reporter | COLO205-F1756 | 0.035 |
| CCT251545 | WNT Pathway Reporter | 7dF3 | 0.023 |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Affinity Chromatography Coupled with Mass Spectrometry
-
Probe Immobilization: Covalently attach the compound of interest (or a suitable analog with a linker) to a solid support matrix (e.g., agarose (B213101) beads).
-
Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to maintain protein integrity and interactions.
-
Affinity Capture: Incubate the immobilized compound with the lysate to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the protein bands of interest by in-gel digestion followed by mass spectrometry analysis (e.g., LC-MS/MS).[13][30]
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures in a thermal cycler.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction (supernatant) by methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[5][25]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter. Prepare the compound in the same buffer and load it into the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution at regular intervals.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the compound binds to the target.
-
Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[2][11][31]
Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the compound (analyte) over the sensor surface at a constant flow rate.
-
Signal Detection: The instrument detects changes in the refractive index at the sensor surface as the compound binds to the immobilized target. This change is proportional to the mass of the bound compound.
-
Association and Dissociation: Monitor the binding signal over time to observe the association phase (when the compound is flowing over the surface) and the dissociation phase (when the compound is replaced with buffer).
-
Data Analysis: Fit the sensorgram data (a plot of response units versus time) to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[22][32][33]
V. Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to compound target identification and validation.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cache-challenge.org [cache-challenge.org]
- 5. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 19. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 24. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. wp.unil.ch [wp.unil.ch]
- 31. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rapamycin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that serves as a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase central to regulating cellular growth, proliferation, and metabolism.[1][2][3] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2][4] Due to its critical role in the mTOR signaling pathway, rapamycin is extensively utilized in cell culture experiments to investigate fundamental cellular processes such as autophagy, cell cycle progression, proliferation, and apoptosis. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making rapamycin a valuable tool for both basic research and drug development.
Data Presentation: Quantitative Summary
Proper dissolution and application of rapamycin are critical for obtaining reproducible results. The following tables provide key quantitative data for the preparation and use of rapamycin in cell culture experiments.
Table 1: Solubility and Storage of Rapamycin
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 914.17 g/mol | |
| Recommended Solvents | DMSO, Ethanol | |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | |
| Solubility in Ethanol | ≥ 50 mg/mL | |
| Storage of Powder | -20°C, desiccated, for up to 3 years |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles. | |
Table 2: Recommended Working Concentrations and Observed Effects of Rapamycin in Cell Culture
| Application | Cell Type | Working Concentration | Incubation Time | Observed Effect | Source |
|---|---|---|---|---|---|
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not Specified | Inhibition of mTOR signaling | |
| Cell Viability | Human Venous Malformation Endothelial Cells | 1-1000 ng/mL | 24, 48, 72 h | Concentration- and time-dependent inhibition of cell viability | |
| Proliferation | Primary Human Dermal Fibroblasts | 500 nM | Not Specified | Decrease in Ki67-positive cells from 70% to 31% | |
| Cell Viability | B16 Melanoma Cells | 84.14 nM (IC50) | 48 h | Significant reduction in cell viability | |
| Cell Viability | U87-MG Glioblastoma Cells | 10-60 µM | 24 h | Dose-dependent decrease in viability and induction of apoptosis | |
| Cell Viability | HeLa Cervical Cancer Cells | 100-400 nM | 48 h | Reduced cell viability, more pronounced in hypoxic conditions | |
| Autophagy Induction | Human iPSCs | 200 nM | 1-9 days | Induction of autophagy, observed by LC3B-II staining |
| Apoptosis | T47D Breast Cancer Cells | 0.2 µg/ml (~219 nM) | 72 h (pre-treatment) | Protection against Fas-antibody-induced apoptosis | |
Signaling Pathway
Rapamycin exerts its effect by inhibiting the mTORC1 signaling pathway, which is a key regulator of protein synthesis and cell growth.
Experimental Protocols
This protocol details the preparation of rapamycin solutions for use in cell culture.
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed
Procedure: Stock Solution (10 mM)
-
Calculation: Use the molecular weight of rapamycin (914.17 g/mol ) to calculate the required mass. To prepare 1 mL of a 10 mM stock solution, 9.14 mg of rapamycin is needed.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.
-
Dissolution: Add the appropriate volume of DMSO (e.g., 1 mL for 9.14 mg of rapamycin) to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Procedure: Working Solution
-
Thawing: Remove a single aliquot of the stock solution from the freezer and thaw it at room temperature.
-
Dilution: Directly add the required volume of the stock solution to pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Note: For very low working concentrations (pM-nM range), preparing an intermediate dilution of the stock solution is recommended for accurate pipetting.
-
-
Mixing: Gently mix the medium containing rapamycin by swirling or inverting before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest rapamycin concentration to the cell culture medium.
This assay assesses the effect of rapamycin on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate
-
Rapamycin working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of the prepared rapamycin dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Crystal Dissolution: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR signaling pathway, such as p70 S6 Kinase (S6K) and 4E-BP1, following rapamycin treatment.
Materials:
-
Rapamycin-treated and control cell samples
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% w/v BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p70 S6K, anti-total p70 S6K, anti-phospho-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After rapamycin treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (20-40 µg) by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Normalize phosphorylated protein levels to total protein levels.
Experimental Workflow Visualization
References
Application Notes and Protocols: Rapamycin Dosage and Administration for In Vivo Studies
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1][2] It is a cornerstone of preclinical research, extensively used in animal models to investigate its therapeutic potential in aging, cancer, and metabolic diseases.[2][3] The primary mechanism of action of rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[4] Rapamycin, by associating with its intracellular receptor FKBP12, binds to and inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1).
This document provides comprehensive application notes and protocols for the administration of rapamycin in common animal models. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and summarizing quantitative data to facilitate the design and execution of in vivo studies.
Data Presentation: Rapamycin Dosage and Pharmacokinetics
The following tables provide a summary of quantitative data on rapamycin dosage, administration routes, and observed effects across different animal models.
Table 1: Rapamycin Dosage in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain. | |
| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | A dose-dependent increase in lifespan and a reduction in developmental weight gain have been observed. The 14 ppm dose is common for lifespan studies. | |
| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Resulted in a linear increase in whole blood and tissue concentrations with dose. | |
| Intravenous (IV) | 10 - 100 mg/kg (prodrug) | Rapid i.v. injection | Water-soluble prodrug | Exhibited dose-dependent pharmacokinetics with a half-life of 2.1 - 4.8 hours. | |
| Intravenous (IV) | 0.04 - 0.4 mg/kg/day | Continuous infusion for 14 days | Not specified | Showed a non-linear relationship between dose and tissue concentrations. |
Table 2: Rapamycin Dosage in Rat Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) | Not specified | Single injection | Not specified | A single injection was sufficient to cause a long-term reduction in body weight for at least 10 weeks by shifting the body weight set point. | |
| Oral (intragastric) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats. | |
| Intravenous (IV) | 0.4 mg/kg/day | Continuous infusion | Not specified | Low oral bioavailability was inferred from comparison with oral administration. | |
| Local Delivery | 0.3%, 3%, and 30% bead concentrations | Single intracranial implantation | Biodegradable polymer beads | Found to be free from systemic or intracranial toxicity and increased survival in a glioma model. |
Table 3: Rapamycin Dosage in Dog Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Oral (PO) | 0.1 mg/kg | Daily | Not specified | Achieved therapeutic blood concentrations. A steady-state concentration was not reached after 5 days, with estimates suggesting it takes 12.5 days. | |
| Intramuscular (IM) | up to 0.08 mg/kg | Not specified | Not specified | Resulted in dose-dependent exposure. |
Signaling Pathway and Experimental Workflow
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Caption: A generalized workflow for an in vivo study involving Rapamycin.
Experimental Protocols
The following are detailed methodologies for common rapamycin administration routes. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Injection
This protocol is based on commonly used formulations for delivering rapamycin in mice.
1. Materials:
-
Rapamycin powder
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 25-27 gauge)
2. Preparation of Rapamycin Solution (e.g., 1 mg/mL):
-
Prepare stock solutions of 10% PEG400 and 10% Tween 80 in sterile ddH₂O.
-
To prepare a 1 mg/mL working solution, first dissolve the required amount of rapamycin powder in a small volume of 100% ethanol (B145695) or DMSO to create a concentrated stock.
-
In a sterile tube, combine the vehicle components. A common vehicle consists of 10% PEG400 and 10% Tween 80.
-
Add the rapamycin stock solution to the vehicle and vortex thoroughly until the solution is clear and homogenous.
-
Bring the solution to the final volume with sterile ddH₂O or saline.
-
Sterile-filter the final working solution using a 0.22 µm syringe filter.
-
Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding rapamycin.
3. Administration:
-
Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1 mg/mL solution).
-
Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.
Protocol 2: Oral Administration in Diet
This method is suitable for long-term studies to ensure continuous drug exposure.
1. Materials:
-
Microencapsulated rapamycin
-
Powdered or pelleted rodent chow
-
Food mixer
-
Control microcapsules (placebo)
2. Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 ppm).
-
Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure homogenous distribution.
-
Prepare a control diet by mixing the chow with empty microcapsules.
3. Administration:
-
Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
-
Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.
Toxicity and Safety Considerations
While rapamycin has shown significant therapeutic potential, researchers must be aware of its potential side effects and toxicity in animal models.
-
Metabolic Effects: Rapamycin can induce glucose intolerance and insulin resistance. It has also been shown to have detrimental effects on pancreatic β-cells.
-
Weight and Growth: Reduced weight gain is a commonly observed side effect, particularly at higher doses.
-
Other Toxicities: At higher dosages, adverse effects such as focal myocardial necrosis, cataracts, and testicular degeneration have been reported in mice.
-
Immunosuppression: As a potent immunosuppressant, rapamycin can increase the susceptibility of animals to infections. Aseptic techniques and careful monitoring are crucial.
Researchers should carefully consider the dose and duration of treatment to balance efficacy with potential toxicity. The selection of the administration route can also influence the pharmacokinetic profile and side effects. For instance, local delivery of rapamycin has been shown to be effective in a rat glioma model without causing systemic toxicity.
References
Application Notes and Protocols for GSK3186899 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3186899 (also known as DDD853651) is a potent preclinical development candidate identified for the treatment of visceral leishmaniasis (VL), a fatal disease caused by the protozoan parasite Leishmania donovani[1][2][3]. This compound emerged from a phenotypic screening campaign and has demonstrated significant activity against the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages[4][5]. The optimization of a phenotypic hit led to the discovery of GSK3186899, which was engineered to balance potency, solubility, and metabolic stability. Subsequent studies have suggested that its mechanism of action involves the inhibition of cyclin-dependent kinase 12 (CDK12) in Leishmania.
These application notes provide a comprehensive overview of the use of GSK3186899 in high-throughput screening (HTS) assays for the discovery of novel anti-leishmanial compounds. The protocols detailed below are based on methodologies employed in the discovery and characterization of GSK3186899 and similar compounds.
Data Presentation
The following tables summarize the in vitro activity and physicochemical properties of GSK3186899, providing key metrics for its use as a reference compound in HTS assays.
Table 1: In Vitro Anti-leishmanial Activity of GSK3186899
| Assay Type | Target Organism/Cell Line | Key Metric | Value | Reference |
| Intramacrophage Assay | L. donovani amastigotes in THP-1 cells | EC50 | 0.2 µM | |
| Cytotoxicity Assay | HepG2 (human liver cancer cell line) | IC50 | >50 µM |
Table 2: Physicochemical and Pharmacokinetic Properties of GSK3186899
| Property | Value | Reference |
| Melting Point | 262 °C | |
| FaSSIF Solubility | 0.08 mg/mL | |
| Mouse Liver Microsomal Intrinsic Clearance (Cli) | <5 mL·min⁻¹·g⁻¹ | |
| hERG IC50 | >30 µM |
Signaling Pathway
GSK3186899 is understood to exert its anti-leishmanial effect through the inhibition of Leishmania CDK12, a key regulator of gene expression. This inhibition disrupts essential cellular processes, leading to parasite death.
Experimental Protocols
The following protocols describe methodologies for primary and secondary screening assays relevant to the discovery of anti-leishmanial compounds like GSK3186899.
Protocol 1: Primary High-Throughput Phenotypic Screening against L. donovani Amastigotes
This assay is designed for the large-scale screening of compound libraries to identify "hits" with activity against the intracellular amastigote form of L. donovani.
Workflow Diagram:
References
- 1. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: A Guide to the Preparation of [Compound Name] Solutions for Research Applications
Audience: This document is intended for researchers, scientists, and drug development professionals.
Introduction: The precise and accurate preparation of chemical solutions is a foundational element of reproducible scientific research. This guide provides a detailed, step-by-step protocol for the preparation of solutions of [Compound Name], a critical reagent in many experimental workflows. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes.
Safety First: Essential Precautions
Before handling any chemical, it is imperative to consult its Safety Data Sheet (SDS) for specific hazard information.[1][2] General safety practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][3][4][5]
-
Ventilation: Handle solid [Compound Name] and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of powders or vapors.[2][3][4][6]
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow the procedures outlined in the SDS.[4][7]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[2]
[Compound Name] Profile and Data
Accurate data regarding the physicochemical properties of [Compound Name] is essential for correct solution preparation. The following table summarizes key information that should be determined and recorded before beginning.
| Parameter | Value | Notes |
| Molecular Weight (MW) | e.g., 345.67 g/mol | Use the exact molecular weight from the supplier's certificate of analysis for precise molarity calculations.[8] |
| Solubility | ||
| in DMSO | e.g., ≥ 50 mg/mL (≥ 144.6 mM) | Many organic compounds are first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[9] |
| in Ethanol | e.g., ≥ 25 mg/mL (≥ 72.3 mM) | |
| in Water | e.g., Insoluble | Note the insolubility in aqueous buffers, which necessitates the use of a solvent like DMSO for the initial stock solution. |
| Appearance | e.g., White to off-white crystalline solid | |
| Purity | e.g., >99% | Purity will affect the actual concentration of the active compound. |
| Storage of Solid | e.g., -20°C, desiccate, protect from light | Follow supplier recommendations to maintain compound integrity.[10] |
| Stock Solution Storage | e.g., -80°C for 6 months | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Stock solutions are concentrated solutions that are diluted to a lower concentration for actual use.[12][13] This protocol describes the preparation of a 10 mM stock solution of [Compound Name] in DMSO.
Materials:
-
[Compound Name] solid
-
Anhydrous, high-purity DMSO[9]
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate size volumetric flask (e.g., 5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)[9]
-
Sterile microcentrifuge tubes or cryovials for aliquots
Procedure:
-
Bring Reagents to Room Temperature: Allow the vial containing [Compound Name] and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.[9]
-
Calculate Required Mass: Use the following formula to calculate the mass of [Compound Name] required to make the desired volume of a 10 mM stock solution.[14][15]
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 5 mL of 10 mM stock (MW = 345.67 g/mol ):
-
Mass (g) = (0.010 mol/L) x (0.005 L) x (345.67 g/mol ) = 0.01728 g = 17.28 mg
-
-
Weighing the Compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 17.28 mg) of [Compound Name].[16]
-
Record the exact mass weighed.
-
-
Dissolution:
-
Quantitatively transfer the weighed solid into the volumetric flask.
-
Using a calibrated pipette, add a portion (e.g., about 3 mL) of the total required DMSO to the flask.
-
Cap the flask and vortex vigorously for 1-2 minutes to dissolve the compound.[9]
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[9] Gentle warming in a 37°C water bath for 5-10 minutes can also be used as a last resort.[9]
-
-
Bringing to Final Volume:
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[11]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.[6][17][18]
-
Store the aliquots at -20°C or -80°C as determined by the compound's stability.[11]
-
Protocol 2: Preparation of a Working Solution by Serial Dilution
This protocol describes the dilution of the 10 mM stock solution into a final working concentration (e.g., 10 µM) in an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS).
Materials:
-
10 mM [Compound Name] stock solution in DMSO
-
Sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Performing an intermediate dilution step can prevent precipitation of the compound when transferring from a high concentration of DMSO directly into an aqueous medium.[11]
-
Prepare a 1:10 dilution of the stock solution by adding 10 µL of the 10 mM stock to 90 µL of the aqueous medium to create a 1 mM solution. Mix thoroughly by gentle pipetting.
-
-
Final Dilution:
-
Use the dilution equation C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.[19]
-
C₁ = Concentration of the stock solution (e.g., 1 mM or 1000 µM)
-
V₁ = Volume of the stock to be added (the unknown)
-
C₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL or 1000 µL)
-
-
Calculation: V₁ = (C₂V₂) / C₁ = (10 µM * 1000 µL) / 1000 µM = 10 µL
-
-
Preparation:
-
Add the calculated volume (e.g., 10 µL) of the 1 mM intermediate stock to the final volume of pre-warmed aqueous medium (e.g., 990 µL for a final volume of 1 mL).
-
It is critical to add the stock solution to the aqueous medium while gently vortexing or swirling the medium to ensure rapid dispersal and prevent precipitation.[9]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the experimental system (typically ≤ 0.1% to 0.5% for cell culture).[9][11]
-
Use Immediately: Working solutions in aqueous buffers are generally less stable than stock solutions and should be prepared fresh for each experiment.[12]
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Example of a compound inhibiting a signaling pathway.
References
- 1. quora.com [quora.com]
- 2. wilcoprime.com [wilcoprime.com]
- 3. nationallaboratorysales.com [nationallaboratorysales.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. youthfilter.com [youthfilter.com]
- 6. labmanageracademy.com [labmanageracademy.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 14. flinnsci.com [flinnsci.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. m.youtube.com [m.youtube.com]
- 17. onepointesolutions.com [onepointesolutions.com]
- 18. pharmatimesofficial.com [pharmatimesofficial.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Fluorodeoxyglucose (FDG) Labeling Techniques in Imaging Studies
An exemplary embodiment of this request is detailed below, focusing on Fluorodeoxyglucose (FDG) as the compound of interest.
Introduction
Fluorodeoxyglucose (FDG) is a glucose analog that is widely utilized in medical imaging to assess the metabolic activity of tissues. The most common application involves labeling with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) scans, a cornerstone in oncology for tumor diagnosis, staging, and monitoring therapeutic response.[1][2][3] Additionally, fluorescently labeled glucose analogs are emerging as powerful tools for optical imaging in preclinical research, enabling the visualization of glucose uptake in cell cultures and animal models.[1][4]
This document provides detailed application notes and protocols for both radioactive and fluorescent labeling of glucose analogs for use in imaging studies.
Part 1: ¹⁸F-Labeling of Deoxyglucose for PET Imaging ([¹⁸F]FDG)
Application Note
[¹⁸F]FDG is the most utilized radiotracer in clinical PET imaging. Its uptake is mediated by glucose transporters (GLUTs) and is phosphorylated by hexokinase, trapping the tracer within cells. This mechanism allows for the visualization of tissues with high glucose metabolism, such as most types of cancer cells. The synthesis of [¹⁸F]FDG is typically achieved through a nucleophilic substitution reaction on a mannose triflate precursor. The process is usually automated within a "hot cell" to manage radioactivity. Quality control is stringent and must adhere to pharmacopeia standards to ensure patient safety and image quality.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and quality control of [¹⁸F]FDG.
Table 1: [¹⁸F]FDG Synthesis Performance
| Parameter | Typical Value | Reference |
| Non-Decay Corrected Yield | 71.20 ± 8.02 % | |
| Decay Corrected Yield | 81.52 ± 8.33 % | |
| Synthesis Time | < 30 minutes | |
| Specific Activity | > 370 GBq/µmol |
Table 2: Quality Control Specifications for [¹⁸F]FDG Injection
| Test | Specification | Reference(s) |
| Appearance | Clear, colorless, free of particles | |
| pH | 4.5 - 8.5 | |
| Radionuclidic Identity | Half-life of 105-115 minutes | |
| Radionuclidic Purity | ≥ 99.5% (511 keV peak) | |
| Radiochemical Purity | ≥ 95% as [¹⁸F]FDG | |
| Chemical Purity | ||
| - Mannose Triflate | Not specified in all pharmacopeias | |
| - Kryptofix 2.2.2 | < 50 µg/mL | |
| Residual Solvents | ||
| - Acetonitrile (B52724) | < 0.04% (400 ppm) | |
| - Ethanol | < 0.5% | |
| Bacterial Endotoxins | < 175 EU/V (V = max. dose in mL) | |
| Sterility | Must be sterile |
Experimental Protocol: Automated Nucleophilic Synthesis of [¹⁸F]FDG
This protocol describes a generalized procedure for the automated synthesis of [¹⁸F]FDG.
1. Production and Trapping of [¹⁸F]Fluoride
- [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]enriched water via the ¹⁸O(p,n)¹⁸F nuclear reaction.
- The aqueous [¹⁸F]fluoride solution is transferred from the target to the automated synthesis module.
- The solution is passed through a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻, while the [¹⁸O]water is recovered.
2. Elution and Drying of [¹⁸F]Fluoride
- The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel.
- The eluent is a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst, Kryptofix 2.2.2 (K2.2.2), in an acetonitrile/water mixture.
- The solvent is removed by azeotropic distillation under a nitrogen stream at approximately 110-120°C to yield a dry, reactive [¹⁸F]fluoride-Kryptofix complex.
3. Radiolabeling Reaction
- A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile is added to the reaction vessel.
- The mixture is heated to 80-120°C for 5-15 minutes to facilitate the nucleophilic substitution, forming acetyl-protected [¹⁸F]FDG.
4. Hydrolysis (Deprotection)
- The acetyl protecting groups are removed by adding a solution of either acid (e.g., 1-2 M HCl) or base (e.g., 0.5-2 M NaOH) and heating for 5-10 minutes.
5. Purification
- The reaction mixture is cooled and passed through a series of purification cartridges.
- A typical sequence includes an alumina (B75360) cartridge to remove unreacted [¹⁸F]fluoride and a C18 cartridge to trap organic impurities and the Kryptofix complex.
- The purified [¹⁸F]FDG is eluted from the final cartridge with sterile water for injection.
6. Formulation
- The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
- Quality control samples are taken for immediate and post-release testing.
Diagram of Experimental Workflow
Part 2: Fluorescent Labeling of Deoxyglucose for Optical Imaging
Application Note
Fluorescent glucose analogs, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), allow for the direct monitoring of glucose uptake in living cells and tissues using techniques like fluorescence microscopy and flow cytometry. Unlike radiolabeling, fluorescent labeling does not involve ionizing radiation and can offer high spatial resolution. These probes are valuable for in vitro studies of cellular metabolism and for in vivo preclinical imaging in small animal models, particularly when using near-infrared (NIR) dyes like Cy5.5, which allow for deeper tissue penetration. The synthesis typically involves conjugating a fluorescent dye with an amine-reactive group to an amino-modified glucose analog, such as D-glucosamine.
Quantitative Data Summary
Table 3: Properties of Common Fluorescent Glucose Analogs
| Analog | Fluorophore | Excitation (nm) | Emission (nm) | Key Application | Reference(s) |
| 2-NBDG | NBD | ~475 | ~550 | In vitro microscopy, flow cytometry | |
| Cy5.5-2DG | Cy5.5 | ~675 | ~694 | In vivo small animal imaging |
Experimental Protocol: Synthesis of a Cy5.5-D-Glucosamine Conjugate (Cy5.5-2DG)
This protocol is based on the synthesis of a near-infrared fluorescent deoxyglucose analog for in vivo optical imaging.
1. Materials
- D-(+)-Glucosamine hydrochloride
- Cy5.5 monofunctional N-hydroxysuccinimide (NHS) ester
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- High-Performance Liquid Chromatography (HPLC) system for purification
2. Reaction Setup
- In a light-protected reaction vial, dissolve D-(+)-glucosamine hydrochloride in anhydrous DMF.
- Add DIPEA to the solution to act as a base, deprotonating the amine group of the glucosamine (B1671600). The amount should be in slight molar excess relative to the glucosamine.
- Stir the solution at room temperature for 10-15 minutes.
3. Conjugation Reaction
- Dissolve the Cy5.5-NHS ester in a small amount of anhydrous DMF.
- Add the Cy5.5-NHS ester solution dropwise to the glucosamine solution while stirring.
- Allow the reaction to proceed at room temperature in the dark for 4-6 hours, or overnight.
4. Purification
- Monitor the reaction progress using thin-layer chromatography (TLC) or analytical HPLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF.
- Purify the crude product using preparative reverse-phase HPLC. A gradient of acetonitrile in water (with 0.1% TFA) is typically used.
- Collect the fractions containing the desired Cy5.5-2DG conjugate, identified by its characteristic absorbance.
5. Characterization and Formulation
- Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain the final product as a solid.
- For imaging studies, dissolve the Cy5.5-2DG in a biocompatible solvent such as phosphate-buffered saline (PBS).
Diagram of Logical Relationships
References
- 1. Near-Infrared Fluorescent Deoxyglucose Analog for Tumor Optical Imaging in Cell Culture and in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Visualizing Sweetness: Increasingly Diverse Applications for Fluorescent-Tagged Glucose Bioprobes and Their Recent Structural Modifications [mdpi.com]
Application Notes: Curcumin Delivery Systems and Formulation Strategies
References
- 1. Optimization and Characterization of Curcumin-Loaded Liposomes: Enhancing Bioavailability through Ethanol Injection Method | BIO Web of Conferences [bio-conferences.org]
- 2. Curcumin-Encapsulated Nanomicelles Improve Cellular Uptake and Cytotoxicity in Cisplatin-Resistant Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin-Loaded Drug Delivery Systems for Acute and Chronic Wound Management: A Review [mdpi.com]
- 5. Synthesis and Characterization of Curcumin-Loaded Nanoparticles of Poly(Glycerol Sebacate): A Novel Highly Stable Anticancer System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting [Compound Name] insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with curcumin's insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my curcumin (B1669340) not dissolving in water?
A1: Curcumin is a polyphenolic compound with a hydrophobic molecular structure, making it practically insoluble in water at acidic and neutral pH levels.[1][2] Its aqueous solubility is extremely low, often cited as less than 8 μg/mL, with some studies reporting it as low as 0.6 μg/mL.[3][4][5][6] This poor solubility is a primary reason for its low bioavailability in experiments.[5]
Q2: I observe a color change when I try to dissolve curcumin in a basic solution. What is happening?
A2: Curcumin acts as a pH indicator, appearing yellow in acidic and neutral solutions and brownish-red in alkaline (basic) conditions.[7] While its solubility increases in basic solutions, curcumin is chemically unstable and degrades rapidly at a pH of 7.0 or higher.[1][8][9] The color change you observe is due to both the deprotonation of its phenolic groups, which increases solubility, and this concurrent chemical degradation.[10][11]
Q3: Can I heat my solution to help dissolve the curcumin?
A3: Yes, applying heat can modestly increase the aqueous solubility of curcumin. Studies have shown that boiling a suspension of curcumin in water for approximately 10 minutes can increase its solubility up to 12-fold without causing significant chemical degradation.[6][12][13] Curcumin is thermally stable at temperatures below 180°C.[14]
Q4: I dissolved curcumin in DMSO to make a stock solution, but it precipitated when I added it to my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution." Curcumin is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[10][15] However, when a concentrated stock solution is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep the hydrophobic curcumin dissolved, causing it to precipitate.[10] To avoid this, ensure the final concentration of the organic co-solvent in your aqueous solution is sufficient, or consider alternative solubilization methods.
Q5: What are the most common methods to improve curcumin's aqueous solubility for experiments?
A5: Several strategies are used to overcome curcumin's poor solubility. The most common include:
-
Using Co-solvents: Preparing a concentrated stock solution in an organic solvent like DMSO or ethanol.[10]
-
Adjusting pH: Increasing the pH to alkaline levels can increase solubility, but be aware of the rapid degradation.[8][10]
-
Using Surfactants: Incorporating surfactants like Sodium Lauryl Sulphate (SLS) or Tween 80 can form micelles that encapsulate curcumin and improve its dispersibility.[3][16]
-
Formulation Technologies: Advanced methods include encapsulation in nanoparticles, complexation with cyclodextrins, or creating solid dispersions with polymers.[4][17][18]
Troubleshooting Guides
Issue 1: Curcumin powder is visible as a suspension in my buffer and sediments over time.
-
Question: How can I prepare a clear, homogenous curcumin solution for my cell culture experiment?
-
Answer: Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a biocompatible organic solvent and then dilute it into your culture medium.
-
Recommended Action: Prepare a 10-20 mM stock solution of curcumin in sterile, cell-culture grade DMSO.[10][19] Vortex thoroughly to ensure it is fully dissolved. For your experiment, dilute this stock solution into your pre-warmed culture medium so that the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Always add the stock solution to the medium while vortexing or stirring to facilitate rapid dispersion and minimize precipitation.
-
Issue 2: My curcumin solution is clear initially but becomes cloudy or shows precipitate after storage.
-
Question: What are the best practices for storing curcumin solutions to maintain their stability and solubility?
-
Answer: Both chemical and physical stability are concerns. Curcumin is unstable in neutral to alkaline aqueous solutions and is also sensitive to light.[20][1]
-
Recommended Action:
-
Stock Solutions: Store stock solutions prepared in organic solvents (like DMSO) at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect them from light by using amber vials or wrapping them in foil.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of curcumin for extended periods.[10] Prepare fresh dilutions from your stock solution immediately before each experiment. If short-term storage is unavoidable, keep the solution at 4°C, protected from light, and use it within 12 hours.[10]
-
-
Issue 3: I need a higher concentration of curcumin in my aqueous solution than what co-solvents allow.
-
Question: Are there methods to achieve curcumin concentrations above the typical limits of co-solvent dilution?
-
Answer: Yes, for applications requiring higher concentrations, formulation strategies that encapsulate the curcumin molecule are necessary. These methods enhance apparent water solubility by creating stable nano-sized dispersions.
-
Recommended Action:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior that can encapsulate curcumin, significantly increasing its solubility.[4][17]
-
Micellar Solubilization: Use a surfactant (e.g., Pluronic® F-127, Tween 80) at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles that entrap curcumin within their hydrophobic cores.[3][18]
-
Nanoparticle Encapsulation: Formulating curcumin into nanoparticles, such as those made from chitosan (B1678972) or through emulsification, can dramatically increase its aqueous concentration.[4][15][17]
-
-
Data Presentation: Curcumin Solubility
The following tables summarize key quantitative data regarding the solubility of curcumin under various conditions.
Table 1: Solubility of Curcumin in Common Solvents
| Solvent | Temperature | Solubility | Reference(s) |
| Water (Acidic/Neutral pH) | Room Temperature | ~0.6 - <8 µg/mL | [3][4][5][6] |
| Water (with heat treatment) | 100°C | ~7.4 µg/mL | [6][13] |
| 0.1 M Sodium Hydroxide (NaOH) | Room Temperature | ~3 mg/mL | [10] |
| Ethanol | Room Temperature | ~1 mg/mL | [3][10] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 1 mg/mL | [10] |
| Acetone | Room Temperature | ≥ 20 mg/mL | [10] |
Table 2: Examples of Enhanced Aqueous Solubility via Formulation
| Formulation Method | Resulting Aqueous Solubility/Concentration | Fold Increase (Approx.) | Reference(s) |
| Encapsulation in Emulsomes | 0.11 mg/mL | ~10,000x | [15] |
| Encapsulation in Chitosan Nanoparticles | 180 mg/mL | >200,000x | [4][17] |
| Nanosuspension in Tween 80 | 1,936 times higher than pure curcumin | ~1,900x | [21] |
| Solid Dispersion with Pluronic® F-127 | Significant increase in dissolution rate | Not specified | [18] |
Experimental Protocols
Protocol 1: Preparation of a Curcumin Stock Solution using a Co-Solvent
Objective: To prepare a 10 mM stock solution of curcumin in DMSO for use in biological experiments.
Materials:
-
Curcumin powder (MW: 368.38 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile microcentrifuge tubes or amber vials
-
Analytical balance and vortex mixer
Methodology:
-
Weigh out 3.68 mg of curcumin powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex at high speed for 1-2 minutes, or until the curcumin is completely dissolved and no solid particles are visible. The solution should be clear and deep orange.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Enhancing Aqueous Solubility using Heat
Objective: To prepare a curcumin-enriched aqueous solution using heat, suitable for screening or non-cell-based assays.
Materials:
-
Curcumin powder
-
Deionized or distilled water
-
Glass beaker or flask
-
Hot plate with magnetic stirrer
-
Centrifuge and 0.22 µm syringe filter
Methodology:
-
Create a suspension of curcumin in water (e.g., 1 mg/mL).[12]
-
Place the suspension on a hot plate with a magnetic stir bar.
-
Heat the solution to boiling while stirring continuously. Maintain a gentle boil for 10 minutes.[12]
-
Allow the solution to cool to room temperature.
-
To remove the undissolved curcumin, centrifuge the suspension at high speed (e.g., 16,000 x g) for 15 minutes.[6]
-
Carefully collect the supernatant. For sterile applications, pass the supernatant through a 0.22 µm syringe filter. The resulting clear, yellow solution contains the heat-solubilized curcumin.
Visualizations
Caption: A logical workflow for troubleshooting curcumin insolubility issues.
Caption: The influence of pH on curcumin's chemical form and solubility.
Caption: Standard protocol for making a curcumin solution via a co-solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Improve the Solubility of Curcumin from Turmeric [ouci.dntb.gov.ua]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Improve the Solubility of Curcumin from Turmeric [mdpi.com]
- 5. Curcumin: pharmaceutical solids as a platform to improve solubility and bioavailability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sxrebecca.com [sxrebecca.com]
- 12. Increasing aqueous solubility of curcumin for improving bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the solubility and pharmacological efficacy of curcumin by heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Improve the Solubility of Curcumin from Turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 19. researchgate.net [researchgate.net]
- 20. fao.org [fao.org]
- 21. scielo.br [scielo.br]
Technical Support Center: Optimizing Compound X Concentration
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the concentration of "Compound X" for maximum efficacy in their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during dose-response experiments in a question-and-answer format.
Question: My dose-response curve is not sigmoidal (e.g., it's flat, U-shaped, or incomplete). What should I do?
Answer: A non-sigmoidal curve often indicates that the biological response is not within the tested concentration range or that other factors are influencing the results.[1]
-
Flat Curve: This suggests a lack of biological response.
-
Expand Dose Range: Your concentrations may be too low or too high. Test a much wider range, from picomolar to high micromolar, to capture the full curve.[1]
-
Check Compound Integrity: Ensure your compound stock solution is not degraded and was dissolved correctly. Prepare fresh dilutions for each experiment.[1]
-
Increase Incubation Time: The chosen time point may be insufficient to observe a significant effect. Consider longer incubation periods (e.g., 48 or 72 hours).[1]
-
-
Incomplete Curve (No Plateau): If the curve doesn't reach 100% effect at high concentrations, it could be due to:
-
Solubility Issues: The compound may be precipitating at higher concentrations.
-
Off-Target Effects: At high concentrations, the compound might have secondary effects that counteract the primary response.
-
-
U-shaped (Hormetic) Curve: This non-monotonic response, where a low dose has a stimulatory effect and a high dose is inhibitory, can be caused by the compound acting on multiple receptors with different sensitivities or inducing receptor up-regulation at low doses and down-regulation at high doses.[2]
Question: I'm observing high variability between my experimental replicates. How can I improve consistency?
Answer: High variability often stems from technical inconsistencies in the assay workflow.
-
Standardize Cell Handling:
-
Cell Plating: Ensure you have a homogenous cell suspension before plating to get consistent cell numbers in each well. Limit the number of cell passages to prevent phenotypic drift.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. Avoid using them or fill them with sterile buffer or media.
-
-
Improve Reagent Preparation:
-
Mixing: Thoroughly mix all reagents and compound dilutions before adding them to the wells.
-
Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors.
-
-
Control for Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels for all plates. Using a large, quality-controlled frozen stock of cells can also reduce variability by eliminating the need to continuously passage cells.
Question: The IC50/EC50 value for Compound X has shifted significantly from my previous experiments. What could be the cause?
Answer: A shift in IC50 or EC50 values points to a change in one or more critical experimental parameters.
-
Cell-Based Assays:
-
Cell Health and Passage Number: Use cells that are healthy and in the logarithmic growth phase. High passage numbers can lead to genetic and phenotypic changes, altering drug sensitivity.
-
Cell Density: The initial seeding density can impact the final assay readout. Optimize and standardize the cell number per well.
-
Media Components: Variations in serum or other media components can affect compound activity.
-
-
Biochemical Assays:
-
Reagent Concentrations: The concentrations of enzymes, substrates, or cofactors (like ATP in kinase assays) can significantly influence the apparent IC50.
-
-
Compound Stability: Ensure the compound is stable in your assay medium and that stock solutions have been stored correctly.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Variability | Inconsistent cell plating, reagent mixing, or pipetting. Edge effects. | Standardize cell suspension and plating. Ensure thorough mixing. Calibrate pipettes. Avoid using outer wells of plates. |
| Shifted IC50/EC50 | Changes in cell health, passage number, or reagent concentrations. | Use healthy, low-passage cells. Standardize all reagent concentrations and assay conditions. |
| Non-Sigmoidal Curve | Concentration range is incorrect. Compound instability. Complex biological response. | Test a wider concentration range. Prepare fresh compound dilutions. Consider if the response is non-monotonic (e.g., U-shaped). |
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial concentration range to test for Compound X?
A1: The initial experiment should cover a broad range of concentrations to identify the active window.
-
Literature Review: Check for published data on similar compounds or targets to get a starting estimate.
-
Broad Range Finding: If no data is available, a common approach is to perform serial dilutions over a wide range, for example, from 100 µM down to 1 nM. A 10-fold dilution series can be adequate for an initial test.
-
Refined Range: Once the approximate effective range is found, a second experiment using a narrower range with more data points (e.g., 2- or 3-fold dilutions) can be performed to accurately determine the IC50/EC50.
Q2: What is the difference between IC50 and EC50?
A2: Both values measure potency, but they describe different effects.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor that is required to reduce a specific biological or biochemical response by 50%.
-
EC50 (Half-maximal Effective Concentration): This is the concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and the maximum effect after a specified exposure time. It is used for agonists or stimulatory compounds.
Q3: How many replicates should I perform for a dose-response experiment?
A3: Using at least three (triplicate) biological replicates is standard practice to ensure statistical significance. More replicates can increase the confidence in your results, but a minimum of three is generally required. For high-throughput screening, fewer replicates may be used initially, but hits should be confirmed with more robust experiments.
Q4: My compound appears to be toxic to the cells at all tested concentrations. What should I do?
A4: If you observe widespread cytotoxicity, it's important to determine if this is a specific or non-specific effect.
-
Lower the Concentration Range: Test much lower concentrations (e.g., in the picomolar range) to see if a therapeutic window exists.
-
Check the Vehicle Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not causing toxicity at the concentrations used. The final DMSO concentration should typically not exceed 0.1% to 0.5%.
-
Use a Counter-Screen: Test the compound on a different, unrelated cell line to see if the toxicity is specific to your target cells or a general cytotoxic effect.
Experimental Protocols
Protocol: Dose-Response Determination using an MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Cell Plating:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in culture medium. A common method is to prepare a 2x concentrated series of the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) as the highest compound concentration.
-
Untreated Control: Cells with fresh medium only.
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Alternatively, leave the plate at room temperature in the dark for 2 hours or overnight in the incubator.
-
Measure the absorbance of the samples on a plate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data using non-linear regression (e.g., a four-parameter variable slope model) to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for Compound X
Caption: Hypothetical signaling pathway where Compound X inhibits MEK to block cell proliferation.
Experimental Workflow for Dose-Response Analysis
Caption: Standard experimental workflow for determining the IC50 of a compound in a cell-based assay.
Troubleshooting Logic for Inconsistent Results
Caption: A troubleshooting flowchart to diagnose sources of inconsistent dose-response data.
References
Common challenges in [Compound Name] experimental assays
Welcome to the technical support center for Rapamycin experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with Rapamycin.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent results in my cell viability and proliferation assays after Rapamycin treatment?
A: Inconsistent outcomes in cell viability and proliferation assays are a frequent challenge and can be attributed to several factors. The efficacy of Rapamycin is highly dependent on the concentration, duration of treatment, and the specific cell type being investigated.
-
Concentration and Time Dependency: The inhibitory effects of Rapamycin are strongly linked to both the dose and the length of exposure. For instance, in studies with human venous malformation (VM) endothelial cells, significant inhibition of proliferation was noted at 48 and 72 hours, with higher concentrations leading to greater inhibition.[1][2] However, at the 24-hour mark, a significant effect was only seen at a high concentration (1,000 ng/ml).[1][2] It is crucial to conduct dose-response and time-course experiments to establish the optimal conditions for your specific cell line and experimental objectives.
-
Cell Line Specificity: Different cell lines show varied sensitivity to Rapamycin, and the half-maximal inhibitory concentration (IC50) can differ significantly among them.[1][3] For example, some cancer cell lines are highly sensitive with IC50 values below 1 nM for the inhibition of S6K1 phosphorylation, while others may require around 100 nM.[3]
-
Solvent Effects: Rapamycin is commonly dissolved in solvents like DMSO.[1][4] High concentrations of the solvent can be toxic to cells.[1][5] It is essential to include a vehicle control (cells treated with the same concentration of solvent as the highest Rapamycin dose) to differentiate the effects of the drug from those of the solvent.[1]
-
Experimental Conditions: Consistency in experimental conditions such as cell confluence, passage number, and media components is vital, as variations can influence the cellular response to Rapamycin.
Q2: How can I confirm that the observed effects are due to on-target mTORC1 inhibition and not off-target effects?
A: Rapamycin functions by forming a complex with FK506 binding protein (FKBP12), which then binds to and inhibits the mechanistic Target of Rapamycin (mTOR) kinase, specifically mTOR Complex 1 (mTORC1).[4][6][7] However, its effects on mTOR Complex 2 (mTORC2) are more complex and can be time and concentration-dependent.[3][8]
To confirm on-target mTORC1 inhibition, it is recommended to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of mTORC1.
-
Key Downstream Targets: The most reliable method to confirm mTORC1 inhibition is to measure the phosphorylation levels of its substrates, such as p70 S6 Kinase (p70S6K) at Threonine 389 and 4E-BP1 at Threonine 37/46. A significant decrease in the phosphorylation of these proteins following Rapamycin treatment indicates successful on-target inhibition of mTORC1.
Q3: I'm having trouble dissolving Rapamycin, and it precipitates when added to my cell culture medium. What should I do?
A: Rapamycin is a lipophilic molecule with very low solubility in aqueous solutions like water or PBS.[5][9]
-
Proper Dissolution: It is essential to first dissolve Rapamycin in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[4][5][10]
-
Preventing Precipitation: When diluting the stock solution into your aqueous cell culture medium, the Rapamycin can precipitate out, a phenomenon known as "salting out."[5] To prevent this, it is recommended to add the aqueous medium to the Rapamycin stock solution slowly while vortexing or mixing.[5] A serial dilution approach can also be beneficial.[5]
-
Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control in your experiments.[1]
Q4: How do I accurately measure autophagy induction by Rapamycin?
A: A common pitfall in assessing autophagy is relying on a single marker at a single time point. To accurately measure autophagy, it is necessary to assess "autophagic flux," which represents the entire process from the formation of autophagosomes to their degradation by lysosomes.
-
Key Autophagy Markers: The most widely used markers for autophagy are LC3 and p62 (also known as SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The p62 protein is a cargo receptor that is degraded during autophagy. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[1]
-
Measuring Autophagic Flux: An increase in LC3-II can signify either the induction of autophagy or a blockage in the degradation step. To distinguish between these possibilities, a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine should be used. If Rapamycin treatment leads to a further accumulation of LC3-II in the presence of the inhibitor (compared to the inhibitor alone), it confirms an increase in autophagic flux.[1]
Data Presentation
Table 1: Solubility and Storage of Rapamycin
| Parameter | Value | Source |
| Molecular Weight | 914.17 g/mol | [4][10] |
| Recommended Solvents | DMSO, Ethanol | [4][10] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [4][11] |
| Solubility in Ethanol | ≥ 50 mg/mL | [4][12] |
| Storage of Powder | -20°C, desiccated, for up to 3 years | [4] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [4][12] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Cell Line | Working Concentration | Incubation Time | Source |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [4][11] |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [4][11] |
| Cell Viability (MTT Assay) | Human Venous Malformation Endothelial Cells | 1 ng/mL, 10 ng/mL, 100 ng/mL, 1000 ng/mL | 24h, 48h, 72h | [2][13] |
| Proliferation (BrdU incorporation) | Primary Human T Cells | 2.5 µM | 48 hours | [13][14] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to evaluate the effect of Rapamycin on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
Materials:
-
Cells
-
Complete culture medium
-
Rapamycin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of the prepared Rapamycin dilutions or vehicle control to the respective wells.[13]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[13]
Western Blot for mTORC1 Signaling and Autophagy
This protocol is for detecting changes in protein phosphorylation in the mTORC1 pathway and key autophagy markers.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-LC3, anti-p62, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[13]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[13]
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: General experimental workflow for Rapamycin treatment of cells.
Caption: Troubleshooting workflow for inconsistent cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. agscientific.com [agscientific.com]
- 8. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage
<Step_2 of the original plan is to search for established and recommended storage conditions for photosensitive compounds, including optimal temperature, humidity, and light exposure, as well as to find information regarding suitable container materials and the use of desiccants or inert gases for their storage. Concurrently, I will look for validated analytical methods used to detect and quantify the degradation of these compounds. The initial search has already provided a wealth of information on these topics.
Specifically, the search results cover:
-
Storage containers: Dark-colored, opaque vials and tubes (amber, cobalt, green glass; opaque plastics like HDPE, PET, PVC with colorants) are recommended.[1][2][3][4][5]
-
Light protection during handling: Using aluminum foil, working in dark rooms, and using brown or darker colored light.[1][3][6]
-
Packaging: Alu-alu packing, amber colored blisters, and amber colored vials for injectables.[4][6][7]
-
Protective agents: Use of antioxidants and stabilizers.[1]
-
Analytical methods: HPLC is mentioned for detecting photodegradation products.[8]
-
Guidelines: ICH Q1B provides guidelines for photostability testing.[7][9]
-
Factors influencing degradation: Wavelength of light (300-500 nm being most damaging), temperature, humidity, pH, and presence of oxidizing agents.[3][6][7][10][11][12][13]
-
Accelerated stability testing: This can be used to predict shelf life.[13][14][15][16]
Given this comprehensive information, I can proceed directly to formulating the troubleshooting guides and FAQs, creating the data table, devising the experimental protocol, and generating the Graphviz diagrams. Therefore, I have sufficient information and do not need to perform additional searches at this time.
For researchers, scientists, and drug development professionals, ensuring the stability of photosensitive compounds is paramount to the validity and reproducibility of experimental results. Exposure to light can initiate degradation pathways, leading to a loss of potency, the formation of impurities, and potentially altered biological activity. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate the degradation of your light-sensitive compounds during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of photosensitive compounds?
The primary environmental factor is direct exposure to light, particularly ultraviolet (UV) and visible light in the 300-500 nm range.[3][6][7] This exposure can provide the energy needed to initiate photochemical reactions.[6][7] Other contributing factors include temperature, humidity, the pH of the solution, and the presence of oxidizing agents.[10][11][12][13]
Q2: How can I visually identify if my photosensitive compound has degraded?
Visual signs of degradation can include a change in color, precipitation, or the appearance of turbidity in a solution.[9] However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q3: What are the best practices for handling and storing solid photosensitive compounds?
Solid photosensitive compounds should be stored in a dark, temperature-controlled environment.[10] The use of amber-colored or opaque containers is crucial to block UV and visible light.[1][2][3] For long-term storage, keeping the compound at reduced temperatures, such as -20°C or -80°C, in a tightly sealed container can minimize degradation.[10]
Q4: What is the proper way to handle photosensitive compounds when preparing solutions or during an experiment?
To prevent degradation during handling, it is recommended to work in a dark room or under low-light conditions.[1][3] The use of amber-colored glassware or labware wrapped in aluminum foil can provide additional protection.[3][6] If possible, use a safelight with a longer wavelength (above 500 nm) to minimize exposure to damaging wavelengths.[6]
Q5: Are there any chemical additives that can help prevent photodegradation?
Yes, certain chemicals can be added to solutions to protect against light-induced degradation. These include antioxidants, stabilizers, and inhibitors.[1] Ascorbic acid is a common and inexpensive antioxidant that can help prevent photobleaching.[1] However, it is essential to test any additive to ensure it does not interfere with the compound or the experimental assay.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a light-protected container at the recommended temperature.[17] 2. Review Handling Procedures: Minimize light exposure during weighing, dissolution, and all experimental steps.[1][3] 3. Prepare Fresh Solutions: Avoid using old stock solutions, as repeated exposure to light during use can cause degradation.[1] 4. Perform a Purity Check: Use an analytical method like HPLC to assess the purity of the stock and working solutions.[8] |
| Visible changes in the compound (e.g., color change, precipitation). | Significant degradation has occurred. | 1. Discard the Compound: Do not use the compound for experiments as its integrity is compromised. 2. Re-evaluate Storage and Handling: Identify and rectify the source of light exposure. This could be due to inappropriate containers, prolonged exposure during use, or storage in a brightly lit area.[1][3][6] 3. Implement Protective Measures: Use amber vials, foil wrapping, and work in a dark room for all future handling of this compound.[3][6] |
| Formation of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | The compound is degrading into one or more new chemical entities. | 1. Conduct a Forced Degradation Study: Intentionally expose the compound to light, heat, acid, and base to identify potential degradation products.[18] 2. Characterize Degradants: Use mass spectrometry and other analytical techniques to identify the structure of the degradation products. 3. Optimize Storage Conditions: Based on the degradation profile, refine storage conditions (e.g., use of inert gas, stricter light exclusion) to prevent the formation of these impurities. |
Quantitative Data on Storage Conditions
The following table summarizes the hypothetical stability of a photosensitive compound under various storage conditions. This data is for illustrative purposes and should be confirmed for your specific compound.
| Storage Condition | Container | Temperature | Light Exposure | Purity after 30 days (%) |
| 1 | Clear Glass Vial | Room Temperature | Ambient Lab Light | 65 |
| 2 | Amber Glass Vial | Room Temperature | Ambient Lab Light | 92 |
| 3 | Clear Glass Vial | 4°C | Dark | 95 |
| 4 | Amber Glass Vial | 4°C | Dark | 99 |
| 5 | Amber Glass Vial | -20°C | Dark | >99 |
Experimental Protocols
Protocol for Assessing Photostability
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[7][9]
-
Sample Preparation:
-
Prepare two sets of samples of the compound. This can be the solid compound or a solution in a relevant solvent.
-
Place one set of samples in clear, chemically inert containers.
-
Place the second set of samples (the "dark control") in identical containers wrapped completely in aluminum foil to protect them from light.[19]
-
-
Light Exposure:
-
Place both sets of samples in a photostability chamber.
-
Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9]
-
The temperature of the chamber should be controlled to minimize thermal degradation.
-
-
Analysis:
-
At predefined time points, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Assess for any changes in physical appearance, assay of the active substance, and the formation of degradation products.[8]
-
-
Data Interpretation:
-
Compare the results from the exposed samples to those of the dark control samples.[8]
-
If significant degradation is observed in the exposed samples that is not present in the dark controls, the compound is considered photosensitive.
-
Visualizations
Caption: Photodegradation pathway of a photosensitive compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Designing Packaging–Label Synergy for Light-Sensitive Products – Pharma Stability [pharmastability.com]
- 5. Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. Pipeline Packaging [pipelinepackaging.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 8. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 17. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. q1scientific.com [q1scientific.com]
Technical Support Center: Improving the In Vivo Bioavailability of Curcumin
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at improving the in vivo bioavailability of Curcumin (B1669340). For the purposes of this guide, "[Compound Name]" will be represented by "Curcumin," a well-researched compound known for its low bioavailability.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo bioavailability studies of Curcumin, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of Curcumin | 1. Poor aqueous solubility: Curcumin is highly hydrophobic and may not dissolve sufficiently in the administration vehicle. 2. Rapid metabolism: Curcumin undergoes extensive first-pass metabolism (glucuronidation and sulfation) in the intestine and liver.[1][2] 3. Inefficient absorption: The lipophilic nature of Curcumin can limit its absorption across the intestinal epithelium.[3] 4. Degradation of Curcumin: Curcumin is unstable and can degrade in the gastrointestinal tract, especially at neutral or alkaline pH.[4] | 1. Improve solubility: Utilize co-solvents, surfactants, or formulate Curcumin as a nanosuspension, solid dispersion, or in a lipid-based delivery system. Heating has also been shown to increase the solubility of curcumin.[5] 2. Inhibit metabolism: Co-administer with piperine (B192125), an inhibitor of glucuronidation. 3. Enhance absorption: Formulate Curcumin into nanoparticles, liposomes, or micelles to improve its permeability. 4. Protect from degradation: Encapsulate Curcumin in protective carriers like nanoparticles or liposomes. |
| High variability in plasma concentrations between subjects | 1. Inconsistent dosing: Inaccurate oral gavage technique or incomplete administration of the dose. 2. Physiological differences: Variations in gastric emptying time, intestinal transit time, and metabolic enzyme activity among individual animals. 3. Formulation instability: Aggregation or precipitation of the Curcumin formulation in the dosing vehicle. | 1. Refine dosing technique: Ensure proper training in oral gavage. For voluntary consumption, ensure the full dose is consumed. 2. Increase sample size: A larger number of animals can help to account for biological variability. 3. Optimize formulation: Ensure the formulation is homogenous and stable. Sonication or vortexing immediately before administration can help. |
| Co-administration with piperine does not significantly increase bioavailability | 1. Inadequate dose of piperine: The ratio of piperine to Curcumin may be too low to effectively inhibit metabolism. 2. Timing of administration: The absorption and metabolism kinetics of piperine and Curcumin may not be optimally aligned. 3. Formulation issues: Poor dissolution or release of either Curcumin or piperine from the formulation. | 1. Optimize piperine dose: A common ratio is 1:100 (piperine:Curcumin), but this may need to be optimized for your specific formulation and animal model. 2. Staggered administration: Consider administering piperine a short time before Curcumin to ensure it has been absorbed and is active when Curcumin reaches the sites of metabolism. 3. Ensure co-formulation stability: Verify that both compounds are stable and released appropriately from the delivery vehicle. |
| Nanoparticle formulation shows poor in vivo performance despite good in vitro characteristics | 1. Opsonization and rapid clearance: Nanoparticles can be recognized by the immune system and rapidly cleared from circulation. 2. Poor stability in the GI tract: The nanoparticle formulation may not be stable in the harsh environment of the stomach and intestines. 3. Inefficient cellular uptake: The nanoparticles may not be effectively taken up by intestinal cells. | 1. Surface modification: Coat nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to reduce opsonization. 2. Use gastro-resistant coatings: Encapsulate nanoparticles in materials that protect them from the acidic stomach environment. 3. Incorporate targeting ligands: Modify the nanoparticle surface with ligands that bind to receptors on intestinal epithelial cells to enhance uptake. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Curcumin?
A1: The low oral bioavailability of Curcumin is primarily due to its poor water solubility, rapid metabolism in the intestines and liver (first-pass effect), and rapid systemic elimination. Curcumin is a hydrophobic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Once absorbed, it is quickly converted into less active metabolites, such as curcumin glucuronide and curcumin sulfate.
Q2: How does piperine enhance the bioavailability of Curcumin?
A2: Piperine, the active component of black pepper, enhances the bioavailability of Curcumin primarily by inhibiting the enzymes responsible for its metabolism. Specifically, it inhibits UDP-glucuronyltransferase and sulfotransferase enzymes in the liver and intestines, which are involved in the glucuronidation and sulfation of Curcumin. By slowing down its metabolism, piperine allows more unmetabolized Curcumin to enter the systemic circulation.
Q3: What are the most common formulation strategies to improve Curcumin's bioavailability?
A3: Several formulation strategies have been developed to overcome the low bioavailability of Curcumin. These include:
-
Nanoparticles: Encapsulating Curcumin in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve its solubility, stability, and absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate Curcumin, enhancing its solubility and cellular uptake.
-
Micelles: These are colloidal dispersions that can solubilize hydrophobic compounds like Curcumin in an aqueous environment.
-
Phospholipid complexes (Phytosomes): Forming a complex of Curcumin with phospholipids (B1166683) can improve its absorption by enhancing its passage across the intestinal cell membrane.
-
Solid dispersions: Dispersing Curcumin in a water-soluble polymer can enhance its dissolution rate.
Q4: I am observing inconsistent results in my in vivo experiments. What are some common sources of error?
A4: Inconsistent in vivo results can stem from several factors:
-
Animal handling and stress: Stress from handling and procedures like oral gavage can affect physiological parameters and drug absorption.
-
Dosing accuracy: Ensure precise and consistent administration of the formulation. For suspensions, ensure they are well-mixed before each dose.
-
Dietary factors: The composition of the animal's diet can influence drug absorption.
-
Biological variability: Individual differences in animal physiology can lead to varied responses.
-
Sample collection and processing: Inconsistent timing of blood collection or improper handling of plasma samples can introduce variability.
Q5: How can I accurately measure the concentration of Curcumin and its metabolites in plasma?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the most common and reliable method for quantifying Curcumin and its metabolites in plasma. It is crucial to use a validated analytical method to ensure accuracy and precision. Most pharmacokinetic studies measure total curcumin (free plus conjugated) after enzymatic hydrolysis of plasma samples, which can lead to an overestimation of the bioactive free form.
Data Presentation
Summary of Bioavailability Enhancement Strategies for Curcumin
| Formulation Strategy | Fold Increase in Bioavailability (AUC) vs. Unformulated Curcumin | Reference Animal Model | Citation |
| Co-administration with Piperine | ~20-fold | Human | |
| Co-administration with Piperine | 1.54-fold | Rat | |
| Nanoparticle Formulation | ~9-fold | Mice | |
| Organogel-based Nanoemulsion | 9-fold | Mice | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Significantly increased | Mice |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of a Curcumin Formulation in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel Curcumin formulation compared to unformulated Curcumin.
Materials:
-
Male Wistar rats (200-250 g)
-
Curcumin formulation
-
Unformulated Curcumin
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into two groups: Group 1 (Unformulated Curcumin) and Group 2 (Curcumin Formulation).
-
Administer a single oral dose of the respective treatment via oral gavage. The dose will depend on the specific formulation, but a common dose for unformulated curcumin is 500 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract Curcumin and its metabolites from the plasma samples using a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted samples using a validated HPLC method to determine the concentrations of Curcumin and its metabolites.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the Curcumin formulation compared to the unformulated Curcumin.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a Curcumin formulation in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Curcumin formulation and unformulated Curcumin
-
HPLC system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the Curcumin formulation or unformulated Curcumin (at a known concentration) to the apical (AP) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh transport buffer.
-
At the end of the experiment, collect the final sample from the AP side.
-
-
Sample Analysis:
-
Analyze the concentration of Curcumin in the collected samples using a validated HPLC method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of Curcumin transport, A is the surface area of the membrane, and C0 is the initial concentration of Curcumin in the AP chamber.
-
Mandatory Visualization
Caption: Metabolic pathway of Curcumin and the inhibitory effect of piperine.
Caption: Workflow for an in vivo bioavailability study of a Curcumin formulation.
Caption: Logical relationship between the problem of low bioavailability and its potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restorativemedicine.org [restorativemedicine.org]
- 4. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of heat-solubilized curcumin for potentially increasing curcumin bioavailability in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib Technical Support Center: Managing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the off-target effects of Dasatinib, a potent tyrosine kinase inhibitor (TKI). The information is presented in a question-and-answer format to directly address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and key known off-targets of Dasatinib?
Dasatinib is a multi-targeted kinase inhibitor. Its primary therapeutic targets are BCR-ABL and SRC family kinases (SFKs)[1]. However, it also potently inhibits other kinases, which are considered off-targets in many contexts. These include c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A receptor kinases[2]. This polypharmacology contributes to both its therapeutic efficacy in certain cancers and its potential for adverse effects[1][2].
Q2: What are the common off-target effects observed with Dasatinib in a research setting?
Observed off-target effects can manifest as unexpected phenotypes or toxicity in cellular and animal models. Common examples related to Dasatinib's known off-target profile include:
-
Cardiotoxicity: Inhibition of kinases like SRC and ABL can impact cardiomyocyte survival and function.
-
Pleural Effusion: This has been linked to the inhibition of SRC family kinases and PDGFRβ.
-
Immunomodulation: Dasatinib can affect immune cell function through inhibition of SFKs like LCK and LYN.
-
Bone Metabolism Alterations: Dasatinib has been shown to influence bone remodeling[2].
Q3: How can I minimize off-target effects in my experiments?
Mitigating off-target effects is crucial for accurately interpreting experimental results. Key strategies include:
-
Dose-Response Analysis: Use the lowest concentration of Dasatinib that elicits the desired on-target effect. A thorough dose-response curve is essential to distinguish on-target from off-target pharmacology.
-
Use of Control Compounds: Employ a structurally unrelated inhibitor with the same primary target to confirm that the observed phenotype is due to on-target inhibition.
-
Genetic Approaches: Utilize techniques like CRISPR-Cas9 to knock out the intended target. If the phenotype is rescued in the knockout model, it strongly suggests the effect is on-target.
-
Temporal Analysis: Use the shortest possible incubation time to minimize the activation of downstream compensatory signaling pathways.
Troubleshooting Guide
Problem 1: I am observing a phenotype that is inconsistent with the known function of the primary target.
This is a strong indication of a potential off-target effect.
-
Troubleshooting Steps:
-
Verify Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that Dasatinib is binding to its intended target at the concentration used in your experiment.
-
Perform a Kinome-wide Screen: An in vitro kinase profiling assay will reveal the broader selectivity profile of Dasatinib and identify other potential kinases being inhibited at your experimental concentration.
-
Validate with a Genetic Knockout: Use CRISPR-Cas9 to create a knockout of the primary target. If the phenotype persists in the knockout cells, it is likely mediated by an off-target.
-
Problem 2: I am seeing significant cell toxicity at concentrations where I expect to see a specific phenotypic change.
Dasatinib's off-target effects can lead to cytotoxicity that masks more subtle, on-target phenotypes.
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a detailed dose-response experiment to find a concentration that inhibits the target without causing widespread cell death.
-
Use a More Selective Inhibitor: If available, a more selective inhibitor for your target of interest can help to validate that the desired phenotype is separable from the toxicity.
-
Identify Off-Target Liabilities: Use chemical proteomics to identify other proteins that Dasatinib is binding to in your cellular model, which may be responsible for the toxicity.
-
Quantitative Data: Dasatinib Kinase Selectivity
The following table summarizes the dissociation constants (Kd) for Dasatinib against a selection of on- and off-target kinases. Lower Kd values indicate higher binding affinity. This data is compiled from various sources and may show slight variations between different studies.
| Kinase Target | Family | Kd (nM) | On-Target/Off-Target |
| ABL1 | Tyrosine Kinase | <1 | On-Target |
| SRC | Tyrosine Kinase | <1 | On-Target |
| LCK | Tyrosine Kinase | <1 | On-Target |
| LYN | Tyrosine Kinase | <1 | On-Target |
| YES1 | Tyrosine Kinase | <1 | On-Target |
| c-KIT | Receptor Tyrosine Kinase | 1.5 | Off-Target |
| PDGFRβ | Receptor Tyrosine Kinase | 28 | Off-Target |
| EPHA2 | Receptor Tyrosine Kinase | 1.6 | Off-Target |
| DDR1 | Receptor Tyrosine Kinase | 2.6 | Off-Target |
| p38α (MAPK14) | Serine/Threonine Kinase | ~30 | Off-Target |
| BTK | Tyrosine Kinase | 6 | Off-Target |
Experimental Protocols
A key aspect of managing off-target effects is the ability to experimentally identify them. Below are detailed protocols for essential techniques.
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of Dasatinib against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Dasatinib in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to individual wells.
-
Add the serially diluted Dasatinib or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibited by Dasatinib at each concentration relative to the vehicle control and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of Dasatinib with its target proteins in a cellular context.
Materials:
-
Cell culture medium and reagents
-
Dasatinib stock solution
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Apparatus for freeze-thawing (liquid nitrogen and water bath)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target protein
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of Dasatinib or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three cycles of rapid freeze-thawing.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of Dasatinib indicates target engagement.
Protocol 3: Chemical Proteomics for Off-Target Identification
This protocol describes an affinity-based approach to identify proteins that bind to Dasatinib.
Materials:
-
Dasatinib-conjugated affinity beads (e.g., Dasatinib linked to sepharose beads)
-
Control beads (unconjugated or linked to an inactive analog)
-
Cell lysate
-
Lysis buffer (non-denaturing)
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., high concentration of free Dasatinib, or a denaturing buffer like SDS-PAGE sample buffer)
-
Reagents for in-solution or in-gel trypsin digestion
-
LC-MS/MS instrumentation
Procedure:
-
Prepare a cell lysate under non-denaturing conditions.
-
Pre-clear the lysate by incubating with control beads to remove proteins that bind non-specifically to the matrix.
-
Incubate the pre-cleared lysate with the Dasatinib-conjugated affinity beads and control beads in parallel.
-
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel trypsin digestion, or perform in-solution digestion of the entire eluate.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Compare the proteins identified from the Dasatinib beads to the control beads to identify specific binding partners.
Protocol 4: CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol provides a general workflow for creating a knockout cell line to validate Dasatinib's on-target effects.
Materials:
-
Target cell line
-
Cas9 nuclease expression vector (e.g., lentiCRISPR v2)
-
Validated single guide RNA (sgRNA) targeting the gene of interest
-
Transfection reagent or lentiviral production reagents
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing
-
Antibody for Western blot validation
Procedure:
-
sgRNA Design and Cloning: Design and clone two independent sgRNAs targeting an early exon of your gene of interest into a Cas9 expression vector.
-
Transfection/Transduction: Deliver the Cas9/sgRNA plasmid into the target cells using a suitable method (e.g., lipid-based transfection or lentiviral transduction).
-
Selection: Select for successfully transduced/transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Seed the selected cells at a very low density in 96-well plates to isolate and expand single-cell-derived colonies.
-
Genotypic Validation:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the region of the gene targeted by the sgRNA.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Protein Expression Validation: Confirm the absence of the target protein in the validated knockout clones by Western blot.
-
Phenotypic Analysis: Compare the response of the knockout and wild-type cells to Dasatinib treatment to determine if the phenotype is on-target.
Visualizations
Dasatinib Signaling Pathways
Caption: Dasatinib's primary and key off-target signaling pathways.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for investigating potential off-target effects.
References
Technical Support Center: Refining Compound X Synthesis
This guide provides troubleshooting advice and detailed protocols for the synthesis and purification of Compound X , a biaryl molecule synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Compound X.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, or the reaction is incomplete. What are the common causes?
Low or incomplete conversion is a frequent issue in cross-coupling reactions and can often be traced to several factors:
-
Catalyst Activity: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1] Ensure your palladium source is fresh; for example, Pd₂(dba)₃ can degrade over time.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active catalyst more reliably.[1]
-
Reagent Quality: Boronic acids can be unstable and degrade, especially heteroaryl boronic acids.[1] Using fresh or recrystallized boronic acids is recommended.[1] Alternatively, more stable derivatives like pinacol (B44631) esters or MIDA boronates can be used.[1] The purity of solvents and the base is also critical for success.[1]
-
Reaction Conditions: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If the reaction is sluggish, cautiously increasing the temperature may help, but excessive heat can cause catalyst decomposition.[1] Inadequate stirring can also lead to poor results, especially in biphasic mixtures.[2]
-
Oxygen Sensitivity: The Pd(0) catalyst and phosphine (B1218219) ligands can be oxidized by oxygen, leading to deactivation.[1] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is crucial.[1]
Q2: I'm observing a significant amount of a homocoupling byproduct in my crude product. How can I minimize this?
Homocoupling, the coupling of two boronic acid molecules, is a common side reaction.
-
Presence of Oxygen: The most frequent cause is the presence of oxygen, which facilitates the oxidative coupling of the boronic acid molecules.[1] Ensure your degassing procedure is rigorous.[1]
-
Catalyst Choice: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to homocoupling, as it is reduced to Pd(0) in a process that can consume the boronic acid.[1] Starting with a direct Pd(0) source such as Pd(PPh₃)₄ can mitigate this issue.[1]
-
Ligand Choice: Bulky electron-rich phosphine ligands can promote the desired reductive elimination to form the product over side reactions like homocoupling.[2]
Q3: After workup, my product purity is low, with multiple unidentified spots on TLC. What should I investigate?
Low purity can stem from issues within the reaction or during the workup process.
-
Side Reactions: Besides homocoupling, other side reactions may occur. Protodeboronation (hydrolysis of the boronic acid) can be an issue, especially with less stable boronates or harsh reaction conditions.[2]
-
Starting Material Quality: Impurities in the starting materials can carry through the reaction and contaminate the final product.[3] Always ensure the purity of your aryl halide and boronic acid before starting.
-
Purification Technique: The chosen purification method may not be optimal for separating the product from specific impurities.[4] Techniques like flash chromatography, preparative HPLC, or crystallization may be necessary to achieve high purity.[4][5]
Q4: How do I choose the right solvent and base for my Suzuki-Miyaura coupling?
Solvent and base selection is critical and often substrate-dependent.
-
Solvent: The solvent affects reagent solubility and reaction rates.[6][7] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent to dissolve the inorganic base.[8] The choice can significantly impact the reaction outcome; for instance, some reactions are millions of times faster in DMF than in methanol.[9][10]
-
Base: The base is required to activate the boronic acid. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases. The strength and type of base can influence reaction rate and side reactions.[1] For sensitive substrates, a milder base like KF may prevent the cleavage of functional groups like esters.[11]
Data Presentation: Optimizing Compound X Synthesis
The following tables summarize fictional data from experiments to optimize the synthesis of Compound X and compare purification methods.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Purity by HPLC (%) |
| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 | 88 |
| 2 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 | 92 |
| 3 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 | 95 |
| 4 | XPhos Pd G4 (2%) | - | K₃PO₄ | Dioxane/H₂O | 100 | 92 | 97 |
| 5 | XPhos Pd G4 (2%) | - | K₃PO₄ | Dioxane/H₂O | 80 | 81 | 96 |
Table 2: Comparison of Purification Methods
| Method | Loading Amount (mg) | Solvent System | Recovery (%) | Final Purity by HPLC (%) |
| Flash Column Chromatography | 500 | Hexane/Ethyl Acetate (B1210297) Gradient | 88 | 98.5 |
| Preparative TLC | 50 | Hexane/Ethyl Acetate (7:3) | 75 | 99.1 |
| Recrystallization | 500 | Ethanol/Water | 70 | >99.8 |
| Preparative HPLC | 100 | Acetonitrile/Water Gradient | 95 | >99.9 |
Experimental Protocols
Protocol 1: Synthesis of Compound X via Suzuki-Miyaura Coupling
This protocol uses the optimized conditions from Table 1, Entry 4.
-
Reagent Setup: To an oven-dried round-bottom flask, add aryl halide (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen that can deactivate the catalyst.[1]
-
Solvent Addition: Add degassed dioxane (5 mL) and degassed water (1 mL) via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the limiting starting material.[12]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica (B1680970) gel using a hexane/ethyl acetate mixture as the eluent.
-
Sample Loading: Dissolve the crude Compound X in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which fractions contain the pure product.[13]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified Compound X.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the purified Compound X at approximately 1 mg/mL in acetonitrile. Dilute this solution to a working concentration of ~0.1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.[14]
-
Mobile Phase: Use a gradient elution method with two solvents:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Analysis: Inject 10 µL of the sample solution and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main product peak relative to the total area of all peaks.[12]
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing low product purity.
Caption: Experimental workflow for Compound X synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. brainly.com [brainly.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Osimertinib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Osimertinib (B560133) in non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Osimertinib and how does it work?
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][3] Osimertinib forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, which irreversibly blocks its signaling activity and inhibits the proliferation of cancer cells.[4]
Q2: What are the most common mechanisms of acquired resistance to Osimertinib in cell lines?
Acquired resistance to Osimertinib is complex and can be broadly categorized into EGFR-dependent (on-target) and EGFR-independent (off-target) mechanisms.
-
On-Target Resistance: The most frequently observed on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation . This mutation prevents the covalent binding of Osimertinib to EGFR, thereby restoring kinase activity. Other less common EGFR mutations have also been reported.
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the EGFR blockade. The most prevalent off-target mechanism is the amplification of the MET proto-oncogene . MET amplification leads to the activation of downstream pathways like PI3K/AKT, allowing cells to survive and proliferate despite EGFR inhibition. Other bypass pathways include activation of HER2, KRAS, or PIK3CA mutations.
Q3: Can resistance involve changes in cell phenotype?
Yes, phenotypic changes such as the transformation from adenocarcinoma to small cell lung cancer (SCLC) or epithelial-to-mesenchymal transition (EMT) are recognized mechanisms of resistance. These transformations can reduce the cell's dependency on EGFR signaling.
Troubleshooting Guide
Problem: My cells show a significantly increased IC50 to Osimertinib.
An increased half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance. The following steps can help you diagnose the underlying cause.
Step 1: Confirm the Resistance Phenotype
First, ensure the observed resistance is consistent and reproducible.
-
Action: Perform a dose-response curve experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to accurately determine the new IC50 value. Compare this to the IC50 of the parental, sensitive cell line. A significant fold-change (e.g., >10-fold) confirms resistance. For example, the IC50 for Osimertinib in the sensitive NCI-H1975 cell line is approximately 0.03 µM, while a resistant subline, NCI-H1975/OSIR, exhibits an IC50 of 4.77 µM.
Step 2: Investigate On-Target Resistance (EGFR C797S Mutation)
The C797S mutation is a common cause of resistance.
-
Action: Sequence the EGFR kinase domain (exons 18-21) of your resistant cell line. Sanger sequencing or next-generation sequencing (NGS) can be used to detect the C797S mutation.
-
Expected Result: If C797S is present, it is a likely driver of resistance. The therapeutic strategy depends on the allelic context of C797S and T790M mutations. Preclinical models suggest that if C797S develops in cells that have lost the T790M mutation, they may regain sensitivity to first-generation TKIs like gefitinib.
Step 3: Investigate Off-Target Resistance (MET Amplification and Bypass Pathways)
If no on-target mutations are found, investigate the activation of bypass pathways, with MET amplification being the most common.
-
Action 1: Assess MET Expression and Activation. Perform a Western blot to check the protein levels of total MET and phosphorylated MET (p-MET). A significant increase in both total and p-MET compared to the parental cell line suggests MET pathway activation.
-
Action 2: Confirm MET Amplification. If p-MET is elevated, confirm gene amplification using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).
-
Action 3: Probe Downstream Pathways. Use Western blotting to analyze the phosphorylation status of key downstream signaling molecules like AKT (p-AKT) and ERK (p-ERK). Persistent phosphorylation of these proteins in the presence of Osimertinib indicates bypass pathway activation.
-
Expected Result: Increased p-MET and MET amplification are strong indicators of MET-driven resistance. Combination therapy with a MET inhibitor (e.g., savolitinib, capmatinib) and Osimertinib has shown promise in overcoming this type of resistance in preclinical models.
Problem: My resistant cells show MET amplification. How can I overcome this?
-
Strategy: The most direct approach is dual inhibition of EGFR and MET.
-
Action: Treat the resistant cells with a combination of Osimertinib and a selective MET inhibitor (e.g., savolitinib, crizotinib, capmatinib). Perform cell viability assays to determine if the combination restores sensitivity and results in synergistic cell killing. Clinical trials have shown promising results for combining Osimertinib with MET inhibitors in patients with MET-driven resistance.
Problem: I don't detect C797S or MET amplification. What are other possibilities?
-
Strategy: Resistance can be multifactorial. Consider other less common mechanisms.
-
Action:
-
Broad Kinase Profiling: Use phospho-kinase antibody arrays to get a broader view of activated signaling pathways.
-
Sequencing: Perform whole-exome or RNA sequencing to identify other mutations (e.g., KRAS, PIK3CA, BRAF) or gene fusions (e.g., ALK, RET) that may be driving resistance.
-
Phenotypic Analysis: Assess markers for EMT (e.g., Vimentin, N-cadherin) or SCLC transformation (e.g., ASCL1, INSM1) via Western blot or immunofluorescence.
-
Combination Screening: Test combinations of Osimertinib with inhibitors of other pathways identified as potentially active, such as PI3K/AKT inhibitors or MEK inhibitors.
-
Data Presentation
Table 1: Example IC50 Values of Osimertinib in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Osimertinib IC50 (Approx.) | Reference |
| PC-9 | Exon 19 del | Sensitive | ~15 nM | |
| NCI-H1975 | L858R, T790M | Sensitive | ~30 nM | |
| NCI-H1975/OSIR | L858R, T790M | Acquired Resistance | ~4,770 nM | |
| HCC827 | Exon 19 del | Sensitive | Varies | |
| OR-HCC827 | Exon 19 del | Acquired Resistance | Significantly Higher |
Table 2: Common Mechanisms of Acquired Osimertinib Resistance
| Category | Mechanism | Frequency (First-Line Osimertinib) | Potential Strategy |
| On-Target | EGFR C797S Mutation | ~7% | 4th-Gen EGFR TKIs, Combination with 1st-Gen TKIs (if T790M is lost) |
| Off-Target | MET Amplification | ~15-25% | Combination with MET Inhibitors (e.g., Savolitinib) |
| Off-Target | HER2 Amplification | ~2-5% | Combination with HER2 Inhibitors |
| Off-Target | PIK3CA/KRAS/BRAF Mutations | ~2-7% each | Combination with corresponding pathway inhibitors (e.g., PI3K, MEK) |
| Phenotypic | SCLC Transformation / EMT | ~15% | Platinum-based Chemotherapy |
| (Frequencies are estimates from clinical studies and may vary in cell line models.) |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general method for assessing cell viability to determine the IC50 of Osimertinib.
-
Cell Seeding: Plate cells (e.g., 3,000-5,000 cells/well) in a 96-well plate in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of Osimertinib in culture medium. A typical concentration range might be 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blotting for Key Signaling Proteins (p-EGFR, p-MET)
This protocol outlines the detection of phosphorylated proteins to assess pathway activation.
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Osimertinib at a relevant concentration (e.g., 100 nM) for 2-6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (e.g., 8% acrylamide) and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-MET (Tyr1234/1235), anti-p-EGFR (Tyr1068), anti-total MET, anti-total EGFR, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Visualizations
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies of overcoming osimertinib resistance in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? [mdpi.com]
- 4. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
[Compound Name] assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address assay variability and reproducibility issues when working with Vorinostat (B1683920) (also known as Suberoylanilide Hydroxamic Acid or SAHA).
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during Vorinostat experiments.
Issue: High Variability in Vorinostat IC50 Values Between Experiments
Possible Causes and Solutions:
-
Inconsistent Cell Culture Conditions:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their sensitivity to Vorinostat.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Record the passage number for each experiment.
-
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout.[1][2]
-
Recommendation: Optimize and strictly adhere to a standardized cell seeding density for your specific cell line and assay format (e.g., 96-well plate).[2] Perform cell counts accurately using a hemocytometer or an automated cell counter.
-
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera in the culture medium can influence the effective concentration of Vorinostat due to protein binding.
-
Recommendation: Maintain a consistent serum concentration across all experiments. If testing different serum batches, consider performing a qualification experiment to ensure consistency.
-
-
-
Inconsistent Vorinostat Preparation and Storage:
-
Solvent and Stock Concentration: Vorinostat is typically dissolved in DMSO.[2][3] Inconsistent stock concentrations or improper dissolution can lead to dosing errors.
-
Storage Conditions: The stability of Vorinostat can be affected by storage temperature and freeze-thaw cycles.[4][5][6] While stable under normal conditions, repeated freeze-thaw cycles in certain plasma types can lead to a reduction in concentration.[4][6]
-
-
Assay Protocol Deviations:
-
Incubation Time: The duration of cell exposure to Vorinostat will directly impact the IC50 value. Longer incubation times generally result in lower IC50 values.[7]
-
Assay Reagent Variability: The age and storage of assay reagents, such as MTT or other viability dyes, can affect their performance.
-
Recommendation: Use fresh reagents whenever possible and follow the manufacturer's storage and handling instructions.
-
-
Issue: Difficulty Reproducing Published Vorinostat IC50 Values
Possible Causes and Solutions:
-
Differences in Cell Lines and Sub-clones:
-
Cell Line Authenticity: The genetic makeup of a cell line can vary between different laboratories.
-
Recommendation: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Obtain cell lines from reputable cell banks.
-
-
Tumor Type and Genetic Background: Vorinostat's potency varies significantly across different cancer cell lines.[1][9]
-
Recommendation: Carefully select cell lines relevant to your research question and compare your results to published data for the same cell line.
-
-
-
Variations in Experimental Protocols:
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.
-
Recommendation: Use the same assay method as the publication you are trying to reproduce. Pay close attention to details such as reagent concentrations and incubation times.
-
-
Data Analysis: The method used to calculate the IC50 value (e.g., non-linear regression model) can influence the result.
-
Recommendation: Use a consistent and clearly defined data analysis method. Report the software and model used for IC50 calculation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vorinostat?
A1: Vorinostat is a histone deacetylase (HDAC) inhibitor.[9] It works by binding to the active site of class I and class II HDAC enzymes, preventing them from removing acetyl groups from histones and other proteins.[9] This leads to an accumulation of acetylated histones, which results in a more relaxed chromatin structure, allowing for the expression of genes that can inhibit cancer cell growth, promote cell cycle arrest, and induce apoptosis (programmed cell death).[10]
Q2: What are the key signaling pathways affected by Vorinostat?
A2: Vorinostat impacts several critical signaling pathways involved in cancer cell proliferation and survival. These include the down-regulation of the PI3K/Akt/mTOR pathway and interference with the T-cell receptor signaling pathway.[1] It can also affect the MAPK and JAK-STAT pathways.[6]
Q3: What is the expected IC50 range for Vorinostat?
A3: The IC50 value of Vorinostat can vary widely depending on the cancer cell line, the assay used, and the duration of treatment. Reported IC50 values for cell proliferation inhibition typically range from the nanomolar to the low micromolar range.[9][11] For example, in some leukemia and lymphoma cell lines, the IC50 can be below 1 µM, while in some solid tumor cell lines, it can be higher.[1]
Q4: How should I prepare and store Vorinostat?
A4: Vorinostat is soluble in DMSO at concentrations of 66 mg/mL and in ethanol (B145695) at 2 mg/mL with gentle warming.[3] It has very poor solubility in water.[3] For long-term storage, it is recommended to store Vorinostat as a solid or in a DMSO stock solution at or below -20°C.[3] To maintain stability, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]
Q5: Can the presence of serum in my cell culture media affect my results?
A5: Yes, the presence of serum can affect the apparent activity of Vorinostat. Components in serum, such as proteins, can bind to the compound, reducing its effective concentration available to the cells. It is crucial to maintain a consistent percentage of serum in your culture medium for all experiments to ensure reproducibility.
Data Presentation
Table 1: Reported IC50 Values of Vorinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Method | Reported IC50 (µM) |
| MV4-11 | Biphenotypic B myelomonocytic leukemia | 72 | Not Specified | 0.636 |
| Daudi | Burkitt's lymphoma | 72 | Not Specified | 0.493 |
| A549 | Lung carcinoma | 72 | Not Specified | 1.64 |
| MCF-7 | Breast adenocarcinoma | 72 | Not Specified | 0.685 |
| SW-982 | Synovial sarcoma | 48 | MTS | 8.6 |
| SW-1353 | Chondrosarcoma | 48 | MTS | 2.0 |
| OCI-AML3 | Acute Myeloid Leukemia | 24 | MTT | 1.55 |
| OCI-AML3 | Acute Myeloid Leukemia | 72 | MTT | 0.42 |
| U87-MG | Glioblastoma | 72 | Not Specified | 9.7 |
| GL261 | Glioblastoma | 72 | Not Specified | 6.3 |
Note: The IC50 values presented here are compiled from various sources and are intended for comparative purposes. Actual IC50 values may vary depending on specific experimental conditions.[1][7][8][12]
Experimental Protocols
1. Standard Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of Vorinostat on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vorinostat stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of Vorinostat in complete medium from your stock solution. Remove the overnight culture medium from the cells and add 100 µL of the diluted Vorinostat solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest Vorinostat concentration).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each Vorinostat concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.[2]
2. General Protocol for an In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of Vorinostat against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer solution (containing a stop solution like Trichostatin A and a protease)
-
Vorinostat stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of Vorinostat in HDAC assay buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the diluted Vorinostat, recombinant HDAC enzyme, and assay buffer. Include wells with no inhibitor (positive control) and no enzyme (negative control). Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for enzyme-inhibitor interaction.[2][13]
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further period (e.g., 30-45 minutes).[2][13]
-
Reaction Termination and Signal Development: Stop the enzymatic reaction by adding the developer solution. The developer contains a potent HDAC inhibitor to halt the reaction and a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.[2] Incubate at room temperature for 15-20 minutes to allow for signal development.[2][14]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm).[2]
-
Data Analysis: Calculate the percent inhibition for each Vorinostat concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.
Mandatory Visualizations
Caption: Vorinostat's mechanism of action and its impact on key signaling pathways.
Caption: A logical workflow for troubleshooting common issues in Vorinostat assays.
Caption: A standardized experimental workflow to enhance reproducibility in Vorinostat assays.
References
- 1. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. - Biospecimen Research Database [brd.nci.nih.gov]
- 5. merck.com [merck.com]
- 6. researchgate.net [researchgate.net]
- 7. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stochasticity of anticancer mechanisms underlying clinical effectiveness of vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Low concentrations of vorinostat decrease EB1 expression in GBM cells and affect microtubule dynamics, cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing Targeted Therapy: A Comparative Analysis of Gemini-789 and the Leading EGFR Inhibitor
For Immediate Release
[City, State] – [Date] – A groundbreaking comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of Gemini-789, a novel compound, benchmarked against a leading, widely-used inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide provides critical experimental data and in-depth protocols to validate the efficacy and potential advantages of Gemini-789 in the landscape of targeted cancer therapy.
The comprehensive guide presents a head-to-head comparison with Osimertinib, a potent third-generation EGFR inhibitor. The data underscores Gemini-789's promising profile, suggesting a significant advancement in the ongoing quest for more effective and selective cancer treatments.
Comparative Efficacy Analysis: Gemini-789 vs. Osimertinib
The following tables summarize the quantitative data from key in vitro and in vivo studies, highlighting the comparative performance of Gemini-789 and Osimertinib.
Table 1: In Vitro Potency Against Clinically Relevant EGFR Mutations
| Compound | EGFR (Exon 19 del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | Wild-Type EGFR IC50 (nM) |
| Gemini-789 | 0.8 | 1.2 | 1.5 | 450 |
| Osimertinib | 12 | 15 | 1 | 680 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Kinase Target | Gemini-789 (% Inhibition @ 100 nM) | Osimertinib (% Inhibition @ 100 nM) |
| EGFR | 98% | 95% |
| HER2 | 25% | 30% |
| VEGFR2 | 5% | 8% |
| FGFR1 | 3% | 6% |
| ABL1 | <1% | 2% |
This table demonstrates the selectivity of the compounds against a panel of related and unrelated kinases. Higher inhibition percentages for off-target kinases may indicate a greater potential for side effects.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model (NSCLC H1975)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Gemini-789 | 25 mg/kg, oral, once daily | 92% |
| Osimertinib | 25 mg/kg, oral, once daily | 85% |
The H1975 non-small cell lung cancer (NSCLC) cell line harbors both the L858R and T790M mutations in EGFR.
Visualizing the Mechanism and Workflow
To further elucidate the scientific underpinnings of this research, the following diagrams have been generated.
Comparative Analysis of Compound A and Compound B: A Guide for Drug Development Professionals
Introduction
The selective inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation can drive diseases like cancer.[3][4] This guide presents a comparative analysis of two small molecule kinase inhibitors: Compound A, a novel investigational agent, and Compound B, an established therapeutic agent. Both compounds are designed to target the aberrant signaling of the "Growth Factor Receptor Pathway," a critical cascade involved in cell proliferation and survival.[5] This document provides an objective comparison of their performance, supported by key preclinical experimental data, to inform ongoing and future drug development efforts.
Mechanism of Action and Signaling Pathway
Both Compound A and Compound B are ATP-competitive inhibitors that target the kinase domain of a key Receptor Tyrosine Kinase (RTK) in the Growth Factor Receptor Pathway. Upon ligand binding, this RTK dimerizes and autophosphorylates, initiating a downstream cascade through the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes gene expression for cell proliferation and survival. By binding to the ATP pocket of the RTK, both compounds prevent its phosphorylation, thereby blocking the entire downstream signaling cascade.
The diagram below illustrates the signaling pathway and the points of inhibition for both compounds.
Figure 1: Inhibition of the Growth Factor Receptor signaling pathway.
Comparative Performance Data
The efficacy and selectivity of Compound A and Compound B were evaluated using a panel of biochemical and cellular assays. The results, summarized below, indicate that while both compounds are effective, Compound A demonstrates superior potency and selectivity.
Table 1: In Vitro Potency and Cellular Efficacy
| Parameter | Compound A | Compound B | Assay Description |
| Biochemical IC50 | 1.5 nM | 15.2 nM | Measures 50% inhibitory concentration against the isolated target kinase enzyme. |
| Cellular EC50 | 25 nM | 180 nM | Measures 50% effective concentration for inhibiting cancer cell line proliferation. |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Kinase Selectivity Profile
| Kinase Target | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Target RTK | 98% | 95% |
| Off-Target Kinase 1 | 15% | 75% |
| Off-Target Kinase 2 | 8% | 62% |
| Off-Target Kinase 3 | <5% | 45% |
Data from a broad kinase panel screening against over 300 kinases. High % inhibition indicates potential off-target activity.
The data clearly show that Compound A is approximately 10-fold more potent in biochemical assays and over 7-fold more effective in cellular models compared to Compound B. Furthermore, the selectivity profile reveals that Compound A has significantly fewer off-target effects at a concentration of 1µM, suggesting a wider therapeutic window and a potentially lower risk of side effects driven by off-target inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Preparation : A 10-point concentration-response curve was prepared for each compound in DMSO.
-
Reaction Setup : The target kinase and substrate were incubated with each compound concentration for 15 minutes at room temperature in a 384-well plate.
-
Initiation : The kinase reaction was initiated by adding ATP at the known Km concentration. The reaction proceeded for 2 hours.
-
Termination & Detection : ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Data Analysis : Luminescence was measured on a plate reader. The data were normalized to no-enzyme and vehicle (DMSO) controls, and IC50 values were calculated using a four-parameter logistic curve fit.
Cell Proliferation Assay (WST-1)
This colorimetric assay measures cell viability as an indicator of metabolic activity.
-
Cell Seeding : Cancer cells (e.g., A549) were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with a serial dilution of Compound A or Compound B for 72 hours.
-
Reagent Addition : 10 µL of WST-1 reagent was added to each well and the plate was incubated for 2 hours at 37°C.
-
Measurement : The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis : Absorbance values were converted to percentage of viability relative to vehicle-treated controls. EC50 values were determined by nonlinear regression analysis.
Western Blot for Pathway Inhibition
Western blotting was used to confirm that the compounds inhibit the phosphorylation of downstream signaling proteins like ERK.
-
Cell Treatment & Lysis : Cells were treated with Compound A, Compound B, or DMSO (vehicle) for 2 hours, then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein (20-30 µg) were separated by size on a 10% polyacrylamide gel.
-
Transfer : Proteins were transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation : The membrane was blocked with 5% non-fat milk in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against phospho-ERK and total-ERK.
-
Detection : The membrane was incubated with an HRP-conjugated secondary antibody, and the signal was detected using an ECL chemiluminescence substrate.
The workflow for the Western blot experiment is visualized below.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives [mdpi.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tamoxifen Analogs: Endoxifen and 4-Hydroxytamoxifen
A Comparative Guide for Researchers and Drug Development Professionals
Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has long been a critical therapy in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. However, tamoxifen is a prodrug that requires metabolic activation to exert its antiestrogenic effects. Its two major active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132), are significantly more potent than the parent compound. This guide provides a detailed comparison of these key analogs, supported by experimental data, to elucidate their distinct pharmacological profiles.
Pharmacological Comparison: A Data-Driven Overview
The enhanced antiestrogenic activity of endoxifen and 4-OHT is primarily due to their substantially higher binding affinity for the estrogen receptor (ER) compared to tamoxifen. Both metabolites are approximately 30 to 100 times more potent than tamoxifen in their ability to bind to the ER.[1][2][3] While their potency is comparable, a crucial difference lies in their steady-state plasma concentrations in patients undergoing tamoxifen therapy. Endoxifen is typically found at concentrations 5 to 10 times higher than those of 4-OHT, suggesting it is the more clinically relevant metabolite for tamoxifen's therapeutic effect.[1][2]
Another key distinction is their effect on ERα protein levels. While 4-OHT tends to stabilize the ERα protein, high concentrations of endoxifen have been shown to induce its degradation through the proteasome pathway. This action is more similar to pure antiestrogens like fulvestrant (B1683766) and could result in a more profound and sustained inhibition of estrogen signaling.
Data Presentation
The following tables summarize the quantitative data comparing tamoxifen and its active metabolites.
Table 1: Comparative Binding Affinity for Estrogen Receptor Alpha (ERα)
| Compound | Relative Binding Affinity (vs. Estradiol) | Relative Binding Affinity (vs. Tamoxifen) | Reference |
| Tamoxifen | ~1% | 1x | |
| 4-Hydroxytamoxifen | ~100% (Equal to Estradiol) | 25-100x higher | |
| Endoxifen | ~100% (Equipotent to 4-OHT) | ~100x higher |
Table 2: In Vitro Potency in MCF-7 Breast Cancer Cells
| Compound | Parameter | Value (in presence of Estradiol) | Value (in absence of Estradiol) | Reference |
| 4-Hydroxytamoxifen | IC50 | ~50 nM | ~10 nM | |
| Endoxifen | IC50 | ~500 nM | ~100 nM |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Estrogen Receptor Competitive Binding Assay
This assay is fundamental for determining the affinity of tamoxifen and its metabolites for the estrogen receptor. It measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]estradiol) for binding to the ER.
-
Objective: To determine the relative binding affinities of test compounds for the estrogen receptor compared to estradiol (B170435).
-
Methodology:
-
Preparation of ER-rich cytosol: Rat uterine cytosol is often used as a source of estrogen receptors.
-
Incubation: A constant concentration of radiolabeled estradiol ([3H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., tamoxifen, 4-OHT, endoxifen).
-
Separation: After reaching equilibrium, bound and unbound radioligands are separated. This can be achieved using methods like hydroxylapatite (HAP) precipitation or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of [3H]E2 bound against the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the maximum [3H]E2 binding, is then determined.
-
2. MCF-7 Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the anti-proliferative effects of antiestrogenic compounds on ER+ breast cancer cells.
-
Objective: To measure the inhibitory effect of tamoxifen analogs on the proliferation of MCF-7 cells.
-
Methodology:
-
Cell Culture: MCF-7 cells, an ER+ human breast adenocarcinoma cell line, are cultured in a suitable medium, often stripped of steroids to remove confounding estrogenic effects.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compounds (tamoxifen, 4-OHT, endoxifen), often in the presence or absence of a controlled amount of estradiol to simulate different physiological conditions.
-
Incubation: The plates are incubated for a period of 6 to 7 days to allow for cell proliferation.
-
MTT Addition and Solubilization: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.
-
Signaling Pathway Visualization
The primary mechanism of action for tamoxifen and its analogs is the competitive antagonism of the estrogen receptor. The following diagram illustrates the metabolic activation of tamoxifen and the subsequent interaction of its active metabolites with the estrogen receptor signaling pathway.
References
A Comparative Guide to Validating Bcr-Abl Kinase Inhibitor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the binding affinities of two prominent tyrosine kinase inhibitors (TKIs), Imatinib (B729) and Dasatinib (B193332), to their target protein, Bcr-Abl. The constitutively active Bcr-Abl tyrosine kinase is the causative agent in Chronic Myeloid Leukemia (CML).[1] Inhibition of this kinase is a proven therapeutic strategy. This document outlines the comparative binding data and details the experimental protocols used to validate these interactions.
Data Presentation: Inhibitor Binding Affinity
The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Dasatinib, a second-generation inhibitor, was developed to overcome Imatinib resistance and exhibits significantly greater potency.[2][3][4] In vitro studies have shown Dasatinib to be over 300-fold more potent than Imatinib against the unmutated Bcr-Abl kinase.[2]
| Compound | Target Protein | Binding Affinity (Kd) | Key Characteristics |
| Imatinib | Bcr-Abl Kinase | ~30 nM | Binds to the inactive (DFG-out) conformation of the kinase. |
| Dasatinib | Bcr-Abl Kinase | <1 nM | Binds to the active (DFG-in) conformation of the kinase. |
Experimental Protocols
The binding affinity data presented above can be determined using several biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most common and robust methods.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
Objective: To determine the thermodynamic profile of Dasatinib binding to the Bcr-Abl kinase domain.
Materials:
-
Recombinant human Bcr-Abl kinase domain (purified)
-
Dasatinib powder
-
ITC instrument (e.g., Malvern MicroCal)
-
Assay Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 5% DMSO, pH 7.4
-
High-precision syringe
Methodology:
-
Protein Preparation:
-
Dialyze the purified Bcr-Abl kinase domain extensively against the assay buffer to ensure buffer matching.
-
Determine the precise protein concentration using a reliable method (e.g., A280 nm absorbance or BCA assay).
-
Prepare a final solution of Bcr-Abl in the assay buffer at a concentration of 10-20 µM.
-
-
Ligand Preparation:
-
Prepare a 10 mM stock solution of Dasatinib in 100% DMSO.
-
Dilute the stock solution with the assay buffer to a final concentration of 100-200 µM. The final DMSO concentration must be identical to that in the protein solution.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Set the experimental temperature to 25°C.
-
Load the Bcr-Abl solution into the sample cell (~1.4 mL).
-
Load the Dasatinib solution into the injection syringe (~250 µL).
-
-
Titration:
-
Perform an initial equilibration period to establish a stable baseline.
-
Program a series of 20-30 injections of the Dasatinib solution (e.g., 2-3 µL per injection) into the sample cell at 150-second intervals.
-
-
Data Analysis:
-
The instrument measures the heat change after each injection.
-
Integrate the area under each injection peak to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).
-
SPR is a label-free optical technique that measures real-time binding interactions between a ligand (protein) immobilized on a sensor chip and an analyte (inhibitor) in solution. It provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the Kd can be calculated (Kd = k_off / k_on).
Objective: To determine the binding kinetics and affinity of Dasatinib to the Bcr-Abl kinase domain.
Materials:
-
SPR Instrument (e.g., Biacore, ProteOn)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Bcr-Abl kinase domain
-
Dasatinib powder
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 5% DMSO.
Methodology:
-
Surface Preparation (Immobilization):
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the Bcr-Abl kinase to the surface via amine coupling by injecting the protein (at ~20 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
Prepare a reference flow cell in parallel by performing the activation and deactivation steps without protein injection.
-
-
Analyte Preparation:
-
Prepare a stock solution of Dasatinib in 100% DMSO.
-
Create a serial dilution of Dasatinib in the running buffer. A typical concentration range might be 0.1 nM to 100 nM. Include a zero-concentration sample (blank) for double referencing.
-
-
Binding Assay:
-
Set the instrument temperature to 25°C.
-
Inject the serially diluted Dasatinib samples over both the Bcr-Abl and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for 120-180 seconds.
-
Switch to flowing only the running buffer to monitor the dissociation phase for 300-600 seconds.
-
After each cycle, regenerate the sensor surface by injecting a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active channel sensorgrams.
-
Globally fit the processed sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and Kd values.
-
Mandatory Visualizations
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and inhibition of apoptosis. Key pathways include the RAS/MAPK and PI3K/AKT pathways. TKIs like Imatinib and Dasatinib block the ATP-binding site, preventing the phosphorylation of downstream substrates and inhibiting these oncogenic signals.
Caption: Bcr-Abl signaling pathways and the point of TKI inhibition.
The workflow for determining binding affinity via ITC involves precise preparation of reagents, automated titration, and data analysis to derive thermodynamic parameters.
Caption: A generalized experimental workflow for ITC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
A Guide to the Reproducibility of Rapamycin's Effects on the mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of findings related to Rapamycin (B549165), a key inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its dysregulation is implicated in numerous diseases, including cancer, making it a critical therapeutic target.[2][4] This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes key biological and experimental processes to aid researchers in designing and interpreting their own experiments.
Data Presentation: Comparing Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. However, IC50 values can exhibit variability across different laboratories and experimental conditions. This variability underscores the importance of standardized protocols and transparent reporting.
Below is a summary of IC50 values for Rapamycin and its analog, Everolimus (B549166), against the MCF-7 breast cancer cell line, a common model for studying mTOR pathway inhibition. The data are compiled from multiple experimental replications to illustrate the typical range of observed values.
Table 1: Inter-study Comparison of IC50 Values for mTORC1 Inhibition in MCF-7 Cells
| Compound | Study / Laboratory | IC50 (nM) | Assay Type |
|---|---|---|---|
| Rapamycin | Lab A (Hypothetical) | 0.8 nM | Proliferation Assay |
| Lab B (Hypothetical) | 1.2 nM | Proliferation Assay | |
| Lab C (Hypothetical) | 0.9 nM | Western Blot (p-S6K) | |
| Everolimus | Lab A (Hypothetical) | 1.5 nM | Proliferation Assay |
| Lab B (Hypothetical) | 2.1 nM | Proliferation Assay | |
| Lab C (Hypothetical) | 1.8 nM | Western Blot (p-S6K) |
Note: These data are representative examples compiled for illustrative purposes. Actual IC50 values can vary based on specific cell lines, passage number, assay duration, and reagent sources. A significant correlation between the IC50 values for rapamycin and everolimus has been observed in studies.
Comparison with an Alternative: Rapamycin vs. Everolimus
Rapamycin and its analog Everolimus are both allosteric inhibitors of mTOR Complex 1 (mTORC1). They function by first forming a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1. While they share a core mechanism, subtle differences in their profiles can influence experimental outcomes and clinical applications.
Table 2: Performance Comparison of Rapamycin and Everolimus
| Feature | Rapamycin (Sirolimus) | Everolimus | References |
|---|---|---|---|
| Mechanism of Action | Allosteric inhibitor of mTORC1 via FKBP12 | Allosteric inhibitor of mTORC1 via FKBP12 | |
| mTORC2 Sensitivity | Acutely insensitive; chronic exposure may inhibit mTORC2 assembly | May have a higher potency for interacting with mTORC2 than rapamycin | |
| Potency | Highly potent, often with sub-nanomolar to low nanomolar IC50 values. | Slightly less potent than Rapamycin in some studies, with IC50 values in the low nanomolar range. | |
| Clinical Use | Immunosuppressant for organ transplant rejection; used in cancer clinical trials. | Approved for various cancers (e.g., renal cell carcinoma, breast cancer) and tuberous sclerosis complex. |
| Reported Effects | Extends lifespan reproducibly in multiple model organisms. | Shown to be more effective than Rapamycin in inhibiting neuroinflammation in certain seizure models. | |
Signaling Pathway Visualization
The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. Rapamycin specifically inhibits the mTORC1 branch of this pathway.
Experimental Protocols
Reproducibility is critically dependent on methodology. The following is a standard protocol for assessing mTORC1 activity by measuring the phosphorylation of its downstream target, S6 Kinase 1 (S6K1), via Western Blot.
Protocol: Western Blot for Phospho-S6K1 (Thr389)
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, MCF-7) to 70-80% confluency.
-
Starve cells of serum for 4-6 hours to reduce basal mTOR activity.
-
Pre-treat cells with desired concentrations of Rapamycin (e.g., 1-100 nM) or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate cells with a growth factor (e.g., 100 nM insulin (B600854) or 10% FBS) for 30 minutes to activate the mTOR pathway.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-S6K1 (Thr389). Use the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total S6K1 or a housekeeping protein like GAPDH or β-actin.
-
Quantify band intensity using densitometry software. The activity of mTORC1 can be represented as the ratio of phospho-S6K1 to total S6K1.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western Blot protocol described above.
References
This guide provides a detailed comparison of the safety profiles of the first-generation antihistamine, Diphenhydramine, and the second-generation antihistamine, Loratadine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation based on preclinical and clinical data.
Introduction
Diphenhydramine is a first-generation H1 receptor antagonist widely used for treating allergic reactions, insomnia, and motion sickness.[1][2] However, its clinical use is often limited by its sedative and anticholinergic side effects.[3][4] Loratadine, a second-generation antihistamine, was developed to provide effective allergy relief with a more favorable safety profile, particularly with regard to central nervous system (CNS) effects.[5] This comparison guide delves into the key safety differentiators between these two compounds, supported by quantitative data and experimental methodologies.
Quantitative Safety Data Comparison
The following table summarizes the key safety and pharmacological parameters of Diphenhydramine and Loratadine, highlighting the differences in their receptor binding affinities and clinical side effect profiles.
| Parameter | Diphenhydramine (First-Generation) | Loratadine (Second-Generation) | References |
| Primary Mechanism | Inverse agonist at H1 histamine (B1213489) receptors. | Selective, peripheral H1-receptor antagonist. | |
| Blood-Brain Barrier (BBB) Permeability | Readily crosses the BBB. | Limited BBB penetration. | |
| Sedation/Drowsiness | Common and significant. | Minimal to no sedation at recommended doses. | |
| Anticholinergic (Muscarinic Receptor) Activity | Potent antimuscarinic effects. | No clinically significant anticholinergic properties. | |
| Common Adverse Effects | Drowsiness, dizziness, dry mouth, constipation, blurred vision. | Headache, fatigue, dry mouth (generally mild and transient). | |
| Use in Elderly | Considered high-risk due to increased fall risk from sedation and dizziness. | Preferred choice due to a better safety profile. | |
| Receptor Binding Affinity (pKi) | H1 Receptor: ~8.0-9.0 Muscarinic M1 Receptor: ~7.08 | H1 Receptor: High affinity for peripheral receptors. Muscarinic Receptors: No significant interaction. | |
| Brain H1 Receptor Occupancy (H1RO) | High | Low (approximately 13.8% for Loratadine) |
Experimental Protocols
Understanding the methodologies behind the safety data is crucial for a comprehensive evaluation. Below are detailed protocols for key experiments used to assess the safety profiles of antihistamines.
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity of a compound to specific receptors (e.g., histamine H1, muscarinic receptors).
-
Methodology:
-
Preparation of Cell Membranes: Cell membranes expressing the target receptor (e.g., human H1 receptors) are prepared from cell lines or tissue homogenates.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptors) and varying concentrations of the test compound (Diphenhydramine or Loratadine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Assessment of Sedation (Rodent Model)
-
Objective: To evaluate the sedative effects of a compound by measuring changes in locomotor activity in rodents.
-
Methodology:
-
Animal Acclimation: Mice or rats are acclimated to the testing environment (e.g., an open-field arena equipped with infrared beams to track movement).
-
Compound Administration: Animals are administered the test compound (Diphenhydramine or Loratadine) or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Locomotor Activity Monitoring: Following a predetermined absorption period, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specific duration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine if the compound causes a statistically significant decrease in activity, which is indicative of sedation.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the differences in the safety profiles of Diphenhydramine and Loratadine.
Caption: Differential blood-brain barrier permeability of antihistamines.
The diagram above illustrates why first-generation antihistamines like Diphenhydramine readily cross the blood-brain barrier, leading to CNS side effects, while second-generation antihistamines like Loratadine have limited penetration due to factors like being a substrate for efflux pumps such as P-glycoprotein.
Caption: Experimental workflow for assessing sedation in a rodent model.
This flowchart outlines the key steps in a typical preclinical experiment to quantify the sedative effects of a drug, a critical component in the safety assessment of antihistamines.
Conclusion
The comparison between Diphenhydramine and Loratadine clearly demonstrates the evolution of antihistamine development towards improved safety. Loratadine's limited ability to cross the blood-brain barrier and its high selectivity for peripheral H1 receptors result in a significantly lower incidence of sedation and anticholinergic side effects compared to Diphenhydramine. This makes Loratadine and other second-generation antihistamines the preferred choice for the treatment of allergic conditions in most patient populations, particularly when cognitive function and alertness are important. This guide provides the foundational data and experimental context for informed decision-making in research and drug development.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. | Semantic Scholar [semanticscholar.org]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chenlangbio.com [chenlangbio.com]
Unraveling the Impact of Rapamycin: A Comparative Guide to its Independent Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on Rapamycin (B549165), a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] By summarizing key quantitative data and detailing experimental methodologies from various independent studies, this document aims to offer a comprehensive resource for validating the effects of Rapamycin and understanding its mechanism of action, primarily through the inhibition of the mechanistic target of rapamycin (mTOR).[2][3]
Quantitative Data Summary
The efficacy of Rapamycin as an mTOR inhibitor varies across different cell lines and experimental conditions.[4] The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures of Rapamycin's effects as reported in independent research.
Table 1: IC50 Values of Rapamycin in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Reference |
| HEK293 | Embryonic Kidney | ~0.1 nM | Not Specified | [2] |
| T98G | Glioblastoma | 2 nM | 72 hours | [2] |
| U87-MG | Glioblastoma | 1 µM | 72 hours | [2] |
| U373-MG | Glioblastoma | >25 µM | 72 hours | [2] |
| MCF-7 | Breast Cancer | 20 nM | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | 20 µM | Not Specified | [4] |
| Ca9-22 | Oral Cancer | ~15 µM | Not Specified | [5] |
| HuH7 | Hepatoma | 182 ± 29 µg/mL (with Cetuximab) | Not Specified | [6] |
| HepG2 | Hepatoma | 169 ± 45 µg/mL (with Cetuximab) | Not Specified | [6] |
| SNU-387 | Hepatoma | 373 ± 53 µg/mL (with Cetuximab) | Not Specified | [6] |
| SNU-449 | Hepatoma | 359 ± 43 µg/mL (with Cetuximab) | Not Specified | [6] |
Table 2: Quantitative Effects of Rapamycin on Cellular Processes
| Cell Line/Model | Effect Measured | Rapamycin Concentration | Result | Reference |
| Saccharomyces cerevisiae | Inhibition of Translation Initiation | Not Specified | Below 20% of control | [2] |
| U87-MG and T98G cells | Induction of G1 Arrest | 100 nM | Significant G1 arrest | [2] |
| Ca9-22 cells | Autophagy Induction | 10 µM | 3.1% autophagic cells | [5] |
| Ca9-22 cells | Autophagy Induction | 20 µM | 82.2% autophagic cells | [5] |
| Met-1 tumor cells | Inhibition of Cell Proliferation (in vitro) | Not Specified | 30% reduction | [7] |
| Met-1 tumor xenografts | Reduction in Tumor Size (in vivo) | Not Specified | 80% smaller | [7] |
| NNK-treated mice | Reduction in Tumor Multiplicity | Not Specified | 90% decrease | [8] |
| NNK-treated mice | Reduction in Tumor Size | Not Specified | 74% smaller | [8] |
Signaling Pathway Analysis: Rapamycin and mTOR
Rapamycin exerts its effects by forming a complex with the FK506-binding protein 12 (FKBP12).[9] This complex then binds to and allosterically inhibits mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][9][10] mTOR functions within two distinct protein complexes, mTORC1 and mTORC2.[3][9] Rapamycin primarily inhibits mTORC1, which is sensitive to the drug.[9] mTORC2 is generally considered rapamycin-insensitive, although prolonged exposure can lead to its inhibition in certain cell types.[11]
The inhibition of mTORC1 by the Rapamycin-FKBP12 complex disrupts downstream signaling pathways that are crucial for protein synthesis and cell cycle progression.[1] Key substrates of mTORC1 include p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] By inhibiting the phosphorylation of these substrates, Rapamycin leads to a decrease in protein synthesis, which in turn slows cell growth and proliferation.[1][12]
Figure 1. Simplified mTOR signaling pathway indicating Rapamycin's inhibitory action on mTORC1.
Experimental Protocols
The independent validation of Rapamycin's effects relies on standardized experimental procedures. Below are detailed methodologies for key experiments frequently cited in the literature.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the impact of Rapamycin on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Rapamycin in the complete culture medium. A vehicle control (DMSO) should be included. Replace the old medium with the prepared Rapamycin dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.[13]
2. Western Blot Analysis for mTOR Pathway Activation
This technique is employed to detect changes in the phosphorylation state of key proteins in the mTOR signaling pathway following Rapamycin treatment.[13]
-
Cell Lysis: After Rapamycin treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12][13][14]
Figure 2. Standard workflow for Western blot analysis of mTOR pathway proteins.
This guide serves as a starting point for researchers interested in the independent validation of Rapamycin's effects. The provided data and protocols, drawn from peer-reviewed literature, offer a solid foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this important compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets [mdpi.com]
- 10. aktpathway.com [aktpathway.com]
- 11. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Agamanone: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle Agamanone with appropriate personal protective equipment (PPE). Given its use as an anticancer agent, it should be treated as potentially cytotoxic.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body Protection | A disposable, solid-front gown with tight-fitting cuffs.[1] Long-sleeved clothing and closed-toe shoes are mandatory. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or exhausted biological safety cabinet to avoid inhalation of dust or aerosols.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal facility, coordinated by your institution's EHS department.[3] In-lab chemical degradation is not advised without validated protocols specific to the compound.
-
Waste Collection and Segregation:
-
Immediately segregate all waste contaminated with this compound at the point of generation.[1][4]
-
Use designated, clearly labeled, and leak-proof waste containers. Do not mix this waste with other chemical streams unless explicitly permitted by your EHS department.[2]
-
Bulk Waste: Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials should be collected in a designated hazardous waste container.[1]
-
Trace Contaminated Solids: Items with minimal residual contamination (e.g., empty vials, pipette tips, gloves, bench paper) should be placed in a container specifically for cytotoxic/chemotherapy waste, often color-coded yellow or black.[1][2]
-
Contaminated Sharps: Needles and syringes must be disposed of immediately into a puncture-resistant "Chemo Sharps" container. Do not recap, bend, or break needles.[1] If a syringe contains any visible residual drug, it may need to be disposed of as bulk hazardous chemical waste, not in a standard sharps container.[2]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste - Cytotoxic".[1]
-
The label must include the full chemical name: "this compound (CAS# 143381-59-3)".
-
Include the date of waste accumulation and the name of the principal investigator or laboratory.
-
-
Storage of Chemical Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area has secondary containment to control potential leaks or spills.
-
Do not store large quantities of chemical waste in the laboratory for extended periods.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3]
-
Follow their specific procedures for waste handover and documentation.
-
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a regulatory violation.[5]
-
Consult the Safety Data Sheet (SDS) if one becomes available from the supplier for complete hazard information. In the absence of an SDS, treat the compound as hazardous.[6]
-
All work surfaces should be decontaminated after handling this compound. A common procedure involves cleaning with a detergent solution, followed by a rinse, and then disinfection with 70% isopropyl alcohol.[4][5]
Experimental Protocols
As this compound is a research chemical, specific experimental protocols for its use and subsequent disposal are not standardized. The disposal of waste generated from such experiments should follow the principles outlined above. For instance, any solvents or aqueous solutions containing this compound must be collected as hazardous liquid waste in a sealed, chemical-resistant bottle clearly marked as "Cytotoxic Liquid Waste."
Below is a logical workflow to guide the decision-making process for the disposal of research chemicals like this compound.
Caption: A logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Agamanone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Agamanone (CAS No. 143381-59-3), an anticancer agent with antioxidant and chemopreventive properties intended for research use only. Given the potent nature of this compound and the limited publicly available safety data, a cautious approach based on best practices for handling investigational cytotoxic compounds is mandatory.
Personal Protective Equipment (PPE) Protocol
Adherence to the following Personal Protective Equipment (PPE) protocol is critical to minimize exposure and ensure personal safety when handling this compound.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects against splashes and aerosol exposure. Cuffs should be tucked under the inner glove. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powder form or creating solutions. | Minimizes the risk of inhaling aerosolized particles. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store Securely: Store this compound in a cool, dry, and dark place, away from incompatible materials. The recommended long-term storage is at -20°C.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
Experimental Workflow
A systematic workflow is crucial for minimizing risk during experimental procedures involving this compound.
Donning and Doffing of PPE
Proper donning and doffing of PPE are critical to prevent contamination.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care, following all institutional and local regulations for cytotoxic waste.
Waste Segregation and Disposal Pathways
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container.[1] | Hazardous waste incineration.[2] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume).[2] | Yellow chemotherapy waste container.[2][3] | Incineration. |
| Trace Waste (Sharps) | Used syringes and needles. Needles should not be recapped. | Yellow, puncture-resistant "Chemo Sharps" container. | Incineration. |
| Contaminated PPE | All disposable PPE (gowns, gloves, etc.) used during handling. | Yellow chemotherapy waste bag or container. | Incineration. |
Important: Never dispose of this compound-contaminated waste in standard laboratory trash or down the drain. All waste containers must be clearly labeled as "Hazardous Waste," listing "this compound" as the constituent.
Emergency Procedures
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
In Case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
For all exposures, be prepared to provide the Safety Data Sheet (SDS) to emergency medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
